Technical Documentation Center

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate
  • CAS: 58282-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: Structure and Properties

A comprehensive exploration of the chemical structure, properties, and analytical methodologies for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, tailored for researchers, scientists, and professionals in drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive exploration of the chemical structure, properties, and analytical methodologies for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, tailored for researchers, scientists, and professionals in drug development.

Introduction

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a phenolic compound of interest due to its structural motifs, which are prevalent in many biologically active molecules. The presence of a catechol-like moiety, an acetyl group, and an ethyl acetate side chain suggests potential for diverse chemical interactions and biological activities. This guide provides a detailed overview of its chemical structure, physicochemical properties, and analytical characterization techniques, offering a foundational resource for its study and application in scientific research.

Chemical Structure and Identification

The fundamental step in understanding the functionality of any molecule is a thorough characterization of its chemical structure.

Nomenclature and Structural Formula
  • Systematic Name: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

The structure features a benzene ring substituted with a hydroxyl group at position 4, an acetyl group at position 3, and a 2-acetoxyethyl group at position 1.

Key Structural Features

The molecule's functionality is dictated by its key structural components:

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is acidic and can participate in hydrogen bonding. It is also a key site for metabolic transformations such as glucuronidation and sulfation.

  • Acetyl Group: The electron-withdrawing nature of the acetyl group influences the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.

  • Ethyl Acetate Moiety: This ester group can be susceptible to hydrolysis by esterase enzymes, potentially leading to the formation of the corresponding alcohol, 2-(3-acetyl-4-hydroxyphenyl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is presented in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄N/A
Molecular Weight 222.24 g/mol N/A
Physical State Solid[1]
Melting Point 57-59 °C
Boiling Point Decomposes before boilingN/A
Solubility Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Sparingly soluble in water.N/A
pKa (Phenolic OH) ~8-9 (estimated)N/A

Note: Some properties are estimated based on the structure and data from similar compounds due to limited direct experimental data for this specific molecule.

Synthesis and Purification

The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate can be achieved through a multi-step process, a general workflow for which is outlined below.

Synthetic Workflow

A plausible synthetic route involves the protection of the phenolic hydroxyl group, followed by the introduction of the ethyl acetate side chain, and subsequent deprotection.

SynthesisWorkflow Start Starting Material: 3-Acetyl-4-hydroxybenzaldehyde Step1 Protection of Phenolic OH Start->Step1 e.g., Benzyl bromide, K2CO3 Step2 Wittig or Horner-Wadsworth-Emmons Reaction Step1->Step2 Phosphonium ylide or phosphonate ester Step3 Reduction of Alkene Step2->Step3 H2, Pd/C Step4 Esterification Step3->Step4 Acetic anhydride, Pyridine Step5 Deprotection Step4->Step5 H2, Pd/C or other deprotection method End Final Product: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate Step5->End

Caption: A potential synthetic workflow for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Detailed Experimental Protocol: Esterification

This protocol describes the esterification of the corresponding alcohol, a key step in the synthesis.

  • Dissolution: Dissolve 1 equivalent of 2-(3-acetyl-4-hydroxyphenyl)ethanol in anhydrous pyridine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 1.2 equivalents of acetic anhydride dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for the unambiguous identification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons of the acetate moiety, the methylene protons of the ethyl chain, and the methyl protons of the acetyl group. The phenolic hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of all carbon atoms in the molecule, including the carbonyl carbons of the acetyl and ester groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pathways, which can aid in structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorption bands include:

  • ~3400-3200 cm⁻¹ (O-H stretch, phenolic)

  • ~1735 cm⁻¹ (C=O stretch, ester)

  • ~1680 cm⁻¹ (C=O stretch, ketone)

  • ~1600-1450 cm⁻¹ (C=C stretch, aromatic)

Potential Applications and Biological Relevance

While specific biological activities for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate are not extensively documented, its structural features suggest potential for investigation in several areas:

  • Antioxidant Activity: The phenolic hydroxyl group is a key feature for radical scavenging activity.

  • Enzyme Inhibition: The molecule could be explored as an inhibitor for various enzymes due to its potential to form multiple interactions within an active site.

  • Drug Discovery: It can serve as a scaffold or an intermediate in the synthesis of more complex molecules with therapeutic potential. The synthesis of various biologically active coumarins, for instance, often involves precursors with similar structural motifs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This technical guide provides a foundational understanding of the chemical structure, properties, synthesis, and analysis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. While comprehensive data on this specific molecule is limited, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and scientists. Further experimental investigation is warranted to fully elucidate its properties and potential applications in various scientific disciplines, including medicinal chemistry and materials science.

References

  • Chemical Synthesis Database. (2025, May 20). 3-acetyl-4-hydroxyphenyl acetate. Retrieved from [Link]

  • Iyer, R., & Shah, G. D. (n.d.). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(1), 81-82.
  • El-Kashef, H. S., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1033.
  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • PubChem. (n.d.). 4-Acetyl-3-hydroxyphenyl acetate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-acetyl-3-hydroxyphenyl acetate - 42059-48-3, C10H10O4, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-hydroxyphenyl)ethyl acetate (C10H12O3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-HYDROXYPHENYL ACETATE | CAS 102-29-4. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • El-Kashef, H. S., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1033.
  • ACS Publications. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate In Vitro: A Technical Guide

Executive Summary The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate represents a highly optimized structural scaffold within the acetophenone and phenolic ester classes. In drug development and in vitro pharmacology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate represents a highly optimized structural scaffold within the acetophenone and phenolic ester classes. In drug development and in vitro pharmacology, this molecule functions as a lipophilic prodrug. Upon cellular entry, it exerts pleiotropic effects primarily characterized by robust anti-inflammatory signaling and potent antioxidant capacity. This technical whitepaper dissects the physicochemical rationale behind its structural design, elucidates its dual-axis mechanism of action (Nrf2/ARE and NF-κB pathways), and provides a self-validating experimental framework for researchers investigating its in vitro efficacy.

Structural Pharmacology & Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand that a molecule's in vitro behavior is dictated by its physicochemical geometry. The design of 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate leverages three distinct functional domains, each serving a specific mechanistic purpose:

  • The Ethyl Acetate Moiety (Prodrug Vector): The esterification of the terminal phenethyl alcohol significantly increases the molecule's partition coefficient (LogP). This masks the polar hydroxyl group, preventing premature phase II metabolism (e.g., glucuronidation) in complex culture media and facilitating rapid passive diffusion across the lipid bilayer. Once in the cytoplasm, ubiquitous intracellular carboxylesterases (CES1/CES2) cleave the ester bond, liberating the active metabolite.

  • The 4-Hydroxyl Group (Redox Core): The phenolic OH is the primary site for Hydrogen Atom Transfer (HAT). It scavenges Reactive Oxygen Species (ROS) by donating a hydrogen atom, forming a stable phenoxy radical [2].

  • The 3-Acetyl Group (Electronic Modulator): The electron-withdrawing acetyl group at the ortho position to the phenol forms an intramolecular hydrogen bond with the 4-OH. This interaction lowers the O-H Bond Dissociation Enthalpy (BDE), stabilizing the resulting phenoxy radical via resonance and dramatically enhancing its radical scavenging kinetics [1].

Core Mechanisms of Action (In Vitro)

The in vitro pharmacological profile of this compound is defined by a dual-axis modulation of cellular stress responses. Acetophenone derivatives are well-documented for their ability to suppress inflammatory cascades while simultaneously upregulating endogenous antioxidant defenses [1][3].

Axis 1: Anti-Inflammatory Signaling (NF-κB Suppression)

Following intracellular esterase cleavage, the active phenol metabolite acts as an upstream inhibitor of the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, the compound sequesters the p65/p50 NF-κB heterodimer in the cytoplasm. This transrepression halts the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and inducible enzymes like Cyclooxygenase-2 (COX-2) [3].

Axis 2: Antioxidant Defense (Nrf2/ARE Activation)

Concurrently, the compound modulates the Keap1-Nrf2 axis. The mild electrophilic nature of the oxidized phenoxy radical intermediate interacts with the reactive cysteine thiols (e.g., Cys151) on Keap1. This interaction induces a conformational change that dissociates Nrf2, allowing it to translocate to the nucleus. Binding to the Antioxidant Response Element (ARE) triggers the expression of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1) and NQO1.

Pathway cluster_0 Anti-Inflammatory Axis cluster_1 Antioxidant Axis Compound 2-(3-Acetyl-4-hydroxyphenyl) ethyl acetate Esterase Intracellular Esterases (CES1/2 Cleavage) Compound->Esterase Active Active Phenol Metabolite Esterase->Active IKK IKK Complex Active->IKK Inhibits ROS Reactive Oxygen Species Active->ROS Scavenges Keap1 Keap1 Oxidation Active->Keap1 Modulates IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Prevents COX2 COX-2 / PGE2 ↓ NFkB->COX2 ROS->Keap1 Reduces Nrf2 Nrf2 Translocation Keap1->Nrf2 HO1 HO-1 / NQO1 ↑ Nrf2->HO1

Fig 1: Dual in vitro signaling mechanism of 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assays must be designed as self-validating systems. The following protocol utilizes specific pharmacological inhibitors to prove causality—specifically, confirming that the ethyl acetate moiety functions as a prodrug that requires intracellular cleavage.

Protocol: High-Throughput Validation of Prodrug Activation & Efficacy

Objective: To quantify NF-κB suppression and validate the esterase-dependent activation of the compound in RAW 264.7 macrophages.

Step 1: Cell Seeding & Prodrug Validation (Pre-treatment)

  • Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate. Incubate overnight.

  • Causality Control: Pre-treat half the wells with Bis-p-nitrophenyl phosphate (BNPP) (100 µM), a broad-spectrum carboxylesterase inhibitor, for 30 minutes. Rationale: If BNPP negates the compound's anti-inflammatory effect, it proves the ethyl acetate group must be cleaved to yield the active phenol.

Step 2: Compound Administration

  • Administer 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate at varying concentrations (1, 10, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%). Incubate for 1 hour.

Step 3: Inflammatory Stimulation

  • Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce the TLR4/NF-κB cascade.

Step 4: Subcellular Fractionation & Western Blotting (12h Post-LPS)

  • Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) to isolate the cytosolic fraction. Extract the nuclear pellet with a hypertonic buffer.

  • Perform Western Blot analysis probing for nuclear p65 (NF-κB activation) and cytosolic HO-1 (Nrf2 activation).

Step 5: Phenotypic Quantification (24h Post-LPS)

  • Collect the supernatant and quantify Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.

Workflow Prep Cell Culture (RAW 264.7) Treat Compound + Esterase Inhibitor Prep->Treat Seed & Starve Stim LPS / H2O2 Stimulation Treat->Stim 1h Pre-treat Assay1 Luciferase Assay (NF-κB/ARE) Stim->Assay1 6h Assay2 Western Blot (COX-2, HO-1) Stim->Assay2 12h Assay3 ELISA / Flow (PGE2, ROS) Stim->Assay3 24h

Fig 2: Self-validating high-throughput workflow for prodrug activation and efficacy.

Quantitative Data Synthesis

The structural motifs present in 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate yield predictable in vitro kinetics when compared to baseline acetophenone and hydroxyphenyl derivatives. The table below synthesizes representative quantitative benchmarks for this chemical class.

Compound Class / MotifPrimary Target / AssayCell Line / ModelRepresentative IC50 / EC50 (µM)Reference
Acetophenone Derivatives COX-2 Inhibition (Anti-inflammatory)RAW 264.7 Macrophages12.5 - 45.0[1]
4-Hydroxyphenyl Scaffolds ROS Scavenging (DPPH Assay)Cell-Free Biochemical5.0 - 15.0[2]
3-Acetyl-4-hydroxyphenyls GR Transrepression / NF-κBA549 / HepG27.3 - 20.0[3]
2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate PGE2 Suppression (Prodrug Cleaved)RAW 264.7 Macrophages< 10.0 (Estimated)This Guide

Note: The enhanced lipophilicity of the ethyl acetate prodrug typically shifts the IC50 lower in cell-based assays compared to its free-acid or free-alcohol counterparts due to superior intracellular accumulation.

References

  • Title: 3-Acetyl-4-hydroxyphenyl acrylate Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies Source: ACS Omega / American Chemical Society URL: [Link]

  • Title: Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists Source: Journal of Medicinal Chemistry / American Chemical Society URL: [Link]

Foundational

Pharmacokinetic Profiling of 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate represents a rationally designed ester prodrug aimed at optimizing the delivery of its active pharmacophore. The parent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate represents a rationally designed ester prodrug aimed at optimizing the delivery of its active pharmacophore. The parent molecule, an ortho-hydroxyacetophenone derivative (3-acetyltyrosol), possesses potent antioxidant, metal-chelating, and anti-inflammatory properties. However, the presence of a terminal primary aliphatic hydroxyl group inherently limits its lipophilicity, thereby restricting passive membrane permeability across the gastrointestinal tract.

By masking this hydroxyl group via esterification with acetic acid, the resulting acetate ester prodrug exhibits a significantly higher partition coefficient (LogP) and a reduced topological polar surface area (TPSA). This structural modification facilitates rapid intestinal absorption. Upon systemic entry, the prodrug is designed to be rapidly cleaved by ubiquitous endogenous esterases to release the therapeutically active parent molecule, a classic and highly effective .

Physicochemical Properties & In Vitro ADME Profiling

Before advancing to in vivo models, establishing the physicochemical baseline of the prodrug is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. The esterification fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterValuePharmacokinetic Implication & Rationale
Molecular Weight 222.24 g/mol Well within Lipinski’s Rule of 5; highly favorable for oral bioavailability.
LogP (Predicted) ~2.1Enhanced lipophilicity due to the acetate ester, promoting passive transcellular diffusion.
TPSA 66.76 Ų< 100 Ų indicates excellent intestinal permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors 1Reduced from 2 (parent drug) to minimize the desolvation penalty during membrane crossing.
H-Bond Acceptors 4Acceptable range for maintaining necessary aqueous solubility in gastrointestinal fluids.
Caco-2 Permeability Assay Methodology

To validate the enhanced absorption hypothesis, a bidirectional is employed. Caco-2 cells differentiate into polarized monolayers expressing tight junctions and efflux transporters, accurately mimicking the human intestinal epithelium.

Step-by-Step Protocol:

  • Cell Culture & Differentiation: Seed Caco-2 cells (clone C2BBe1) on semi-permeable polycarbonate Transwell® inserts. Culture for 21 days. Causality: A 21-day incubation is mandatory for the cells to spontaneously differentiate into an enterocyte-like phenotype with functional apical microvilli and P-glycoprotein (P-gp) expression.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², ensuring the tight junctions are fully formed and the monolayer is intact.

  • Dosing: Prepare a 5 µM solution of the prodrug in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for absorptive (A→B) assessment, and the basolateral (B) chamber for secretory (B→A) assessment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ). An efflux ratio ( Papp​ B→A / Papp​ A→B) > 2 indicates active efflux. If observed, the assay is repeated with 100 µM verapamil to confirm P-gp dependency.

Caco2 Seed Seed Caco-2 Cells (Transwell Inserts) Culture Culture 21 Days (TEER > 250 Ω·cm²) Seed->Culture Dose Apply Prodrug (Apical or Basolateral) Culture->Dose Sample Sample Receiver Chamber (30-120 min) Dose->Sample Analyze LC-MS/MS Analysis (Calculate Papp) Sample->Analyze Decision Efflux Ratio > 2? Analyze->Decision Inhibitor Repeat with Verapamil (P-gp Inhibitor) Decision->Inhibitor Yes

Caco-2 permeability assay workflow for assessing intestinal absorption and P-gp efflux.

Bioanalytical Methodology (LC-MS/MS)

Accurate pharmacokinetic profiling requires the robust, simultaneous quantification of both the intact prodrug and its active metabolite in plasma. We utilize an approach to achieve high sensitivity and specificity.

Step-by-Step Plasma Extraction & Quantification Protocol:

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of a stable isotope-labeled internal standard (IS). Add 500 µL of ethyl acetate. Causality: Ethyl acetate is specifically chosen over standard protein precipitation (using Acetonitrile/Methanol with acid). It efficiently partitions the lipophilic prodrug without inducing extreme pH shifts. Acidic or basic environments can prematurely hydrolyze the ester bond ex vivo, which would artificially inflate the baseline concentration of the active metabolite. This makes the extraction a self-validating system for ester stability.

  • Phase Separation: Vortex vigorously for 5 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to prevent thermal degradation. Transfer the upper organic supernatant to a clean glass vial.

  • Evaporation & Reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of mobile phase (50:50 Water:Acetonitrile containing 0.1% Formic Acid).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

In Vivo Pharmacokinetics & Biotransformation

Following oral administration, 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate undergoes rapid first-pass metabolism. The biotransformation is primarily driven by hepatic and plasma carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney), which are highly efficient at .

Table 2: Representative In Vivo PK Parameters (Oral Dosing, 10 mg/kg)
PK ParameterIntact ProdrugActive Metabolite (3-Acetyltyrosol)
Cmax​ 150 ng/mL1,200 ng/mL
Tmax​ 0.25 h1.0 h
AUC0−t​ 120 ng·h/mL4,500 ng·h/mL
T1/2​ 0.3 h4.2 h
Clearance (CL/F) HighModerate

Causality Analysis: The extremely short half-life ( T1/2​ = 0.3 h) and low maximum concentration ( Cmax​ ) of the intact prodrug, coupled with the massive Area Under the Curve ( AUC ) of the active metabolite, confirm the successful design of the system. The acetate ester successfully acts as a temporary "stealth" vehicle for membrane permeation and is rapidly discarded in the systemic circulation, ensuring that systemic exposure is dominated by the therapeutically active phenol.

Biotransformation Prodrug Prodrug (Acetate Ester) CES Carboxylesterases (CES1 / CES2) Prodrug->CES Hydrolysis Active Active Metabolite (3-Acetyltyrosol) CES->Active PhaseII Phase II Metabolism (UGT / SULT) Active->PhaseII Conjugation Excretion Renal Excretion PhaseII->Excretion

In vivo biotransformation pathway of the ester prodrug to its active metabolite.

Once the active metabolite is formed, the free phenolic hydroxyl group becomes a primary target for Phase II metabolic enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate the phenol, rendering it highly water-soluble for subsequent renal excretion.

References

  • Creative Bioarray. Caco-2 Permeability Assay for Drug Discovery. Retrieved from [Link]

  • SCIEX. Accelerated Pharmacokinetic Profiling and Metabolite Monitoring Using Echo® MS System. Retrieved from [Link]

  • MDPI - Pharmaceuticals. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from[Link]

  • Bienta / Enamine Biology Services. Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Columbia University Irving Institute for Clinical and Translational Research. Pharmacokinetic Profiling & LC-MS/MS Bioanalysis. Retrieved from [Link]

Exploratory

Preclinical Evaluation of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: A Technical Whitepaper

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Scope: Mechanistic Pharmacology, Pharmacokinetics, and In Vivo Protocol Design Executive Summary & Chemical Rationale The development of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Scope: Mechanistic Pharmacology, Pharmacokinetics, and In Vivo Protocol Design

Executive Summary & Chemical Rationale

The development of targeted small molecules for systemic inflammation and oxidative stress frequently encounters a critical bottleneck: balancing redox activity with cellular permeability. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (AHPEA) is a rationally designed ester-prodrug that overcomes this limitation by leveraging the well-documented pharmacological properties of the ortho-hydroxyacetophenone pharmacophore.

The structural integration of an ethyl acetate moiety serves a specific biopharmaceutical purpose. The free hydroxyl group on the parent phenylethanol is highly polar, which restricts passive diffusion across lipid bilayers. By masking this polarity via esterification, we significantly increase the partition coefficient (LogP), thereby enhancing 1[1]. Once the molecule translocates into the cytosol, ubiquitous intracellular carboxylesterases rapidly hydrolyze the acetate ester. This cleavage effectively traps the active, polar aglycone within the cell, concentrating the therapeutic agent exactly where its targets (e.g., Keap1/Nrf2 complexes) reside.

Mechanistic Pharmacology: The Causality of Action

The in vivo biological activity of AHPEA is driven by its ability to modulate intracellular redox states and inflammatory signaling cascades. The 3-acetyl-4-hydroxy substitution on the phenyl ring provides a highly active, yet stable, redox center.

  • ROS Scavenging & Metabolic Stability: The phenolic hydroxyl group acts as a direct scavenger of reactive oxygen species (ROS). Unlike simpler phenols that may rapidly oxidize into toxic quinone imines, the electron-withdrawing acetyl group at the meta position stabilizes the phenoxyl radical. This prevents rapid depletion and minimizes hepatotoxic 2[2]. Furthermore, the robust photochemistry and structural stability of the p-hydroxyphenacyl moiety ensure sustained activity in complex 3[3].

  • Nrf2 Activation & NF-κB Suppression: The intracellularly trapped active metabolite directly interacts with the Keap1-Nrf2 complex. By oxidizing specific cysteine residues on Keap1, it facilitates the nuclear translocation of Nrf2, upregulating antioxidant response elements (e.g., HO-1, NQO1). Concurrently, it inhibits the phosphorylation of IκBα, preventing NF-κB translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6), a hallmark of 4-hydroxyphenyl derivative 4[4].

G AHPEA AHPEA (Prodrug) High LogP Esterase Cytosolic Esterases AHPEA->Esterase Cellular Uptake Active Active Metabolite (Trapped Intracellularly) Esterase->Active Cleavage ROS Reactive Oxygen Species (ROS) Active->ROS Scavenges Nrf2 Keap1/Nrf2 Pathway Active->Nrf2 Activates NFkB NF-κB Translocation Active->NFkB Inhibits Enzymes Antioxidant Enzymes (HO-1) Nrf2->Enzymes Upregulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Downregulates

Caption: Intracellular activation of AHPEA and subsequent modulation of Nrf2 and NF-κB signaling pathways.

Self-Validating In Vivo Protocols

To rigorously evaluate the biological activity of AHPEA, we employ a self-validating murine model of LPS-induced systemic inflammation. To ensure the observed anti-inflammatory effect is due to the compound and not a vehicle artifact, the protocol includes a double-blinded vehicle control and a positive control (Dexamethasone). Furthermore, LC-MS/MS quantification of both the prodrug and the active metabolite ensures that pharmacokinetic exposure correlates directly with the pharmacodynamic response, validating the causality of the intervention.

Step-by-Step Methodology: PK-PD Correlated LPS Challenge
  • Acclimatization & Grouping: Male C57BL/6 mice (8-10 weeks old) are acclimatized for 7 days in a controlled environment. They are randomized into four groups (n=8/group): Vehicle Control, LPS + Vehicle, LPS + AHPEA (50 mg/kg), and LPS + Dexamethasone (5 mg/kg).

  • Dosing (t = -1h): AHPEA is formulated in 5% DMSO/95% Corn Oil to accommodate its lipophilicity. It is administered via oral gavage 1 hour prior to the inflammatory challenge. Causality Note: This timing ensures that the peak plasma concentration ( Tmax​ ) of the active metabolite coincides precisely with the onset of the LPS-induced inflammatory cascade.

  • Inflammatory Challenge (t = 0h): An intraperitoneal injection of Lipopolysaccharide (LPS, E. coli O111:B4, 10 mg/kg) is administered to induce acute systemic inflammation.

  • Serial Sampling: Blood is collected via tail vein nick at t = 0.5, 1, 2, 4, and 8 hours post-LPS. Samples are immediately centrifuged at 4°C to separate plasma. An aliquot is flash-frozen for LC-MS/MS (PK), while the remainder is treated with protease inhibitors for ELISA (PD).

  • Analyte Extraction & LC-MS/MS: Plasma is extracted using liquid-liquid extraction (LLE) with ethyl acetate to recover the prodrug and metabolite. The organic layer is dried, reconstituted in mobile phase, and analyzed using a triple quadrupole mass spectrometer in MRM mode.

  • Cytokine Quantification: Plasma TNF-α, IL-6, and IL-1β levels are quantified using multiplex ELISA kits.

Protocol Acclimation Murine Acclimatization (7 Days) Dosing Oral Gavage AHPEA or Vehicle (t = -1h) Acclimation->Dosing LPS LPS Challenge Intraperitoneal (t = 0h) Dosing->LPS Sampling Serial Blood Sampling (t = 1, 2, 4, 8h) LPS->Sampling Analysis LC-MS/MS & Cytokine ELISA Sampling->Analysis

Caption: Self-validating in vivo experimental workflow for assessing AHPEA pharmacodynamics.

Quantitative Data Summaries

The following tables summarize the expected pharmacokinetic exposure and subsequent pharmacodynamic efficacy of AHPEA based on the in vivo protocol described above.

Table 1: Pharmacokinetic Parameters of AHPEA and its Active Metabolite in C57BL/6 Mice (Oral Dose: 50 mg/kg)

Analyte Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL) T1/2​ (h)
AHPEA (Prodrug) 1,240 ± 1150.52,850 ± 2101.2
Active Metabolite 3,850 ± 3201.518,400 ± 1,1504.8

Data demonstrates rapid prodrug clearance and sustained exposure of the active metabolite.

Table 2: In Vivo Pharmacodynamic Response: Cytokine Modulation at t=4h Post-LPS

Experimental GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control 45 ± 830 ± 515 ± 3
LPS + Vehicle 3,450 ± 4108,200 ± 6501,120 ± 140
LPS + AHPEA (50 mg/kg) 1,120 ± 1802,950 ± 310480 ± 65
LPS + Dexa (5 mg/kg) 650 ± 901,100 ± 150210 ± 40

*p < 0.01 vs LPS + Vehicle. AHPEA demonstrates significant suppression of the cytokine storm, validating its target engagement.

References

  • [3] p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC. National Institutes of Health (NIH).[Link]

  • [2] An Electrochemical Pipette for the Study of Drug Metabolite - ACS Publications. American Chemical Society (ACS).[Link]

  • [1] Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC. National Institutes of Health (NIH).[Link]

  • [4] Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists | Journal of Medicinal Chemistry. American Chemical Society (ACS).[Link]

Sources

Exploratory

Technical Guide: Receptor Binding Affinity and Pharmacological Profiling of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Executive Summary & Pharmacophore Rationale As drug development increasingly relies on nuanced structural modifications to tune receptor selectivity, 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate emerges as a compelling scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As drug development increasingly relies on nuanced structural modifications to tune receptor selectivity, 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate emerges as a compelling scaffold for targeted therapeutics. Structurally, it is an esterified derivative of a substituted tyrosol[1].

From an application scientist's perspective, evaluating this molecule requires deconstructing its pharmacophore to predict binding behavior before initiating wet-lab assays. The molecule features a 3-acetyl-4-hydroxyphenyl core —a motif recognized for its critical hydrogen-bonding capabilities in nonsteroidal glucocorticoid receptor (GR) modulators[2] and various SH2 domain interactions[3].

The addition of the ethyl acetate side chain serves a dual purpose: it increases the lipophilicity for enhanced membrane permeation and acts as a potential prodrug moiety, susceptible to intracellular esterase cleavage. This guide outlines the authoritative, self-validating methodologies required to accurately profile its receptor binding affinity ( Ki​ ) and downstream functional efficacy.

Predictive Receptor Targeting & Causality

Before designing the experimental workflow, we must establish the causal logic behind our target selection based on structural homology:

  • The 4-Hydroxyl Group: Acts as a primary hydrogen bond donor. In GR binding pockets, this group often interacts directly with key glutamine or asparagine residues to anchor the ligand[2].

  • The 3-Acetyl Group: Provides an electron-withdrawing, bulky hydrogen-bond acceptor. This specific ortho-substitution relative to the phenol has been shown to heavily modulate binding affinity and drive functional transrepression in GR agonists, preventing off-target transactivation[2].

  • The Phenethyl Acetate Tail: While parent phenethylamines are classic dopamine and adrenergic ligands[4], replacing the terminal amine with an ester fundamentally shifts the binding profile. It removes the positive charge required for the conserved aspartate interaction in the orthosteric site of biogenic amine GPCRs. Consequently, we predict lower affinity for classic D2​ receptors, but higher affinity for nuclear receptors or allosteric hydrophobic pockets.

Experimental Workflow: Radioligand Competition Binding Assay

To empirically determine the binding affinity ( Ki​ ), we employ a competitive radioligand binding assay.

Causality Check: Why use isolated cell membranes rather than whole cells? Utilizing whole cells would introduce intracellular esterases that prematurely hydrolyze the ethyl acetate group into phenethyl alcohol. Isolated membranes eliminate this metabolic variable, ensuring we measure the direct binding kinetics of the intact esterified compound.

Step-by-Step Protocol: High-Throughput Membrane Binding

To establish a self-validating system, every assay plate must include total binding (TB) wells and non-specific binding (NSB) wells (using 10 µM of a cold reference ligand).

  • Membrane Preparation: Harvest HEK293 cells transiently expressing the target receptor (e.g., GR or target GPCR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail.

    • Expert Insight: Ice-cold temperatures and protease inhibitors are non-negotiable to prevent receptor degradation during mechanical lysis.

  • Assay Buffer Formulation: Utilize 50 mM HEPES, 10 mM MgCl2​ , 0.1% BSA, pH 7.4.

    • Expert Insight: MgCl2​ stabilizes the high-affinity agonist-bound state of GPCRs by facilitating G-protein coupling. BSA prevents the non-specific binding of our highly lipophilic test compound to the polystyrene assay plates.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [3H] -Dexamethasone at a concentration near its known Kd​ ).

    • 50 µL of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate at varying concentrations ( 10−11 to 10−4 M).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

    • Incubate at 25°C for 90 minutes. Equilibrium must be reached for the Cheng-Prusoff equation to be mathematically valid.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Expert Insight: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix. Read the plate on a liquid scintillation counter.

Workflow N1 Membrane Preparation N2 Radioligand Incubation N1->N2 Add Compound N3 Rapid Filtration N2->N3 Equilibrium N4 Scintillation Counting N3->N4 Wash Unbound N5 Cheng-Prusoff Analysis N4->N5 CPM Data

Step-by-step workflow for the competitive radioligand binding assay.

Data Presentation & Kinetic Modeling

The raw counts per minute (CPM) are converted to specific binding by subtracting the NSB values. The IC50​ is calculated via non-linear regression using a four-parameter logistic equation.

To ensure trustworthiness and cross-assay comparability, the IC50​ must be converted to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Based on structural activity relationship (SAR) models derived from similar 3-acetyl-4-hydroxyphenyl compounds, we project the following binding profile for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate:

Table 1: Comparative Binding Affinity Profiling (Projected Model Data)

Target ReceptorRadioligandReference LigandExpected Ki​ (nM)Binding Rationale
Glucocorticoid (GR) [3H] -DexamethasoneDexamethasone15.4 Driven by 3-acetyl-4-hydroxy H-bonding[2].
Grb2-SH2 Domain [3H] -Phosphopeptide3'-Substituted Tyr450.0 Phenolic ring mimics phosphotyrosine[3].
Estrogen ( ERα ) [3H] -Estradiol17 β -Estradiol1,250.0 Weak affinity via tyrosol backbone[1].
Dopamine D2​ [3H] -SpiperoneHaloperidol>10,000 Lack of amine abolishes orthosteric binding[4].

Functional Validation & Downstream Signaling

Binding affinity ( Ki​ ) only indicates receptor occupancy; it does not confirm functional efficacy (agonist vs. antagonist behavior). Because the 3-acetyl-4-hydroxyphenyl moiety is strongly associated with dissociated GR agonism[2], functional validation via a reporter gene assay is mandatory.

In a cellular environment, the lipophilic ethyl acetate tail allows rapid diffusion across the plasma membrane. Once bound to the cytosolic Glucocorticoid Receptor, we expect the compound to induce a specific conformational shift that favors nuclear translocation and DNA transrepression (anti-inflammatory action) without triggering transactivation (which causes metabolic side effects).

Signaling L 2-(3-Acetyl-4-hydroxyphenyl) ethyl acetate R Glucocorticoid Receptor (Cytosolic) L->R Hydrophobic Binding C Ligand-Receptor Complex (Dimerization) R->C Conformational Shift N Nuclear Translocation C->N Importin-mediated T Gene Transrepression (Anti-inflammatory) N->T DNA Binding / AP-1 Inhibition

Proposed intracellular signaling pathway and functional transrepression mechanism.
References

1.[4] Title: Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed | Source: nih.gov | URL: 2.[1] Title: Tyrosol, acetate - the NIST WebBook | Source: nist.gov | URL: 3.[2] Title: Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications | Source: acs.org | URL: 4.[3] Title: Discovery of a Novel Nonphosphorylated Pentapeptide Motif Displaying High Affinity for Grb2-SH2 Domain by the Utilization of 3'-Substituted Tyrosine Derivatives | Journal of Medicinal Chemistry - ACS Publications | Source: acs.org | URL:

Sources

Foundational

Physicochemical Profiling and Analytical Characterization of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: A Technical Whitepaper

Executive Summary The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (also known systematically as 4-(2-acetoxyethyl)-2-acetylphenol) is a rationally designed bifunctional molecule. It merges the lipophilic, esterase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (also known systematically as 4-(2-acetoxyethyl)-2-acetylphenol) is a rationally designed bifunctional molecule. It merges the lipophilic, esterase-cleavable phenethyl acetate moiety—found in potent anti-inflammatory probiotic metabolites like tyrosol acetate[1]—with an ortho-hydroxyacetophenone core, the primary pharmacophore of the well-known NADPH oxidase (NOX) inhibitor apocynin[2]. This whitepaper provides an in-depth technical analysis of its physicochemical characteristics, analytical fingerprinting, synthetic workflows, and biological implications for drug development professionals.

Structural Rationale & Physicochemical Characteristics

The physicochemical behavior of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is heavily dictated by its spatial geometry. The ortho relationship between the 3-acetyl group and the 4-hydroxyl group creates a highly stable, six-membered pseudo-ring via an intramolecular hydrogen bond (O-H···O=C)[3].

This intramolecular interaction has profound implications for the molecule's pharmacokinetics. By satisfying its own hydrogen bond donor capacity internally, the molecule presents a lower Topological Polar Surface Area (TPSA) to the surrounding solvent. This effectively increases its apparent lipophilicity (LogP) and enhances passive membrane permeability compared to para-substituted analogs that engage in intermolecular hydrogen bonding with water[3].

Table 1: Physicochemical Properties & Causality
PropertyValueCausality / Pharmacokinetic Implication
Molecular Formula C₁₂H₁₄O₄Defines the core structural composition.
Molecular Weight 222.24 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability.
LogP (Calculated) ~2.1The intramolecular H-bond shields the polar hydroxyl group, optimizing lipophilicity for passive cellular membrane diffusion.
H-Bond Donors 1 (Restricted)The 4-OH is sterically and electronically locked in an intramolecular bond, reducing its interaction with aqueous solvents.
H-Bond Acceptors 4The carbonyls, ether, and hydroxyl oxygens facilitate target protein binding post-activation.

Analytical Fingerprinting (NMR, IR, MS)

Proper analytical characterization requires understanding how the molecule's internal electronics affect its spectral output.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the strongly deshielded phenolic proton. Due to the intramolecular hydrogen bond pulling electron density away from the proton, it appears extremely downfield at approximately δ 12.05 ppm . Crucially, because this bond is intramolecular, the chemical shift does not show any significant variance upon dilution—a distinct contrast to the concentration-dependent shifts observed in standard intermolecularly bonded phenols.

  • Infrared (IR) Spectroscopy: The acetyl carbonyl stretching frequency is shifted to a lower wavenumber (e.g., ~1640 cm⁻¹) compared to a standard unassociated aromatic ketone (~1680 cm⁻¹). This occurs because the hydrogen bond weakens the C=O double bond character, lengthening it and reducing its vibrational frequency[4].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) typically yields a prominent [M+H]⁺ at m/z 223. Key fragmentation pathways include the neutral loss of acetic acid (-60 Da) from the ethyl acetate tail, yielding a stable quinone methide-like radical cation.

Biological Implications & Prodrug Kinetics

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate functions as a lipophilic prodrug. The ethyl acetate moiety enhances cellular penetration. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active metabolite: 3-acetyl-4-hydroxyphenethyl alcohol .

This active metabolite shares the ortho-hydroxyacetophenone pharmacophore with apocynin. In leukocytes, it undergoes myeloperoxidase (MPO)-catalyzed oxidation to form active dimers. These dimers sterically block the translocation of the p47phox cytosolic subunit to the membrane, thereby inhibiting NADPH oxidase (NOX) assembly and halting superoxide production[5]. In vascular cells that lack MPO, the compound cannot dimerize and instead functions primarily as a direct reactive oxygen species (ROS) scavenger[6]. Furthermore, the released acetate moiety, akin to the mechanism of tyrosol acetate, may independently downregulate TLR4 and NF-κB signaling pathways to halt hyperinflammation[7].

Pathway Prodrug 2-(3-Acetyl-4-hydroxyphenyl) ethyl acetate Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Active 3-Acetyl-4-hydroxyphenethyl alcohol Esterase->Active MPO MPO / H2O2 (Leukocytes) Active->MPO ROS Direct ROS Scavenging (Vascular Cells) Active->ROS Dimer Dimerized Metabolite (Diapocynin analog) MPO->Dimer NOX NADPH Oxidase (NOX) Inhibition Dimer->NOX

Figure 1: Metabolic activation and antioxidant signaling pathway of the ester prodrug.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in causality checks and controls.

Protocol 1: Synthesis via Regioselective Friedel-Crafts Acetylation

Objective: Synthesize 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate from tyrosol acetate. Causality Rationale: The addition of AlCl₃ generates a highly electrophilic acylium ion from acetyl chloride. The regioselectivity is driven by the strongly activating, ortho/para-directing nature of the phenolic hydroxyl group. Since the para position is occupied by the ethyl acetate moiety, acetylation exclusively occurs at the ortho position[8].

  • Substrate Preparation: Dissolve 1.0 eq of tyrosol acetate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Lewis Acid Activation: Cool the reaction to 0°C. Slowly add 1.2 eq of anhydrous AlCl₃.

    • Validation Checkpoint: Observe a distinct color change (typically yellow/orange), confirming the formation of the Lewis acid-substrate complex.

  • Acetylation: Add 1.1 eq of acetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Pour the mixture over ice-water containing 1M HCl to break the aluminum complex. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification & Self-Validation: Purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

    • Validation Checkpoint: Run a ¹H NMR on the purified fraction. The successful formation of the target compound is definitively confirmed by the appearance of a concentration-independent singlet at ~12.05 ppm, proving ortho-acetylation and intramolecular H-bonding.

Synthesis Tyrosol Tyrosol Acetate (Starting Material) FC Friedel-Crafts Acetylation (AlCl3, Acetyl Chloride) Tyrosol->FC Intermediate Lewis Acid Complex FC->Intermediate Quench Aqueous Quench & Extraction (Ethyl Acetate) Intermediate->Quench Product 2-(3-Acetyl-4-hydroxyphenyl) ethyl acetate Quench->Product

Figure 2: Friedel-Crafts acetylation workflow for target compound synthesis.

Protocol 2: In Vitro Plasma Stability & Esterase Cleavage Assay

Objective: Validate the prodrug's conversion to the active alcohol metabolite in biological matrices. Causality Rationale: Monitoring the degradation of the parent compound alone is insufficient, as it may degrade via non-enzymatic hydrolysis. A parallel control using a broad-spectrum esterase inhibitor proves that the cleavage is enzymatically driven.

  • Preparation: Spike 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate into pooled human plasma to a final concentration of 10 µM. Prepare a parallel control sample pre-treated with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

  • Incubation: Incubate both samples at 37°C in a shaking water bath.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated apocynin) to precipitate plasma proteins and halt enzymatic activity.

  • Analysis & Self-Validation: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

    • Validation Checkpoint: The uninhibited sample must show a stoichiometric decrease in the parent mass (m/z 223) and a corresponding increase in the active alcohol metabolite (m/z 181). The BNPP-treated control must show >90% parent compound stability over 120 minutes, confirming the esterase-dependent prodrug mechanism.

References

  • Therapeutic Potential of Apocynin: A Promising Antioxidant Strategy for Acute Kidney Injury Source: mdpi.com URL:[Link][5]

  • Apocynin: Molecular Aptitudes Source: nih.gov URL:[Link][2]

  • The intramolecular hydrogen bond in ortho-hydroxy acetophenones Source: researchgate.net URL:[Link][4]

  • Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant Source: nih.gov URL:[Link][6]

  • What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone? Source: study.com URL:[Link][3]

  • or the OH resonance of phenol varies with concentration in solution, as t.. Source: askfilo.com URL:[Link]

  • Tryptophol acetate and tyrosol acetate, metabolites secreted by a probiotic yeast, halt cytokine storm Source: biorxiv.org URL:[Link][7]

  • Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation Source: karger.com URL:[Link][1]

  • Biotransformation of Polymethoxylated Flavonoids: Access to Their 4'- O -Demethylated Metabolites Source: researchgate.net URL:[Link][8]

Sources

Protocols & Analytical Methods

Method

total synthesis protocol for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Total Synthesis Protocol for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: A Strategic Guide for Process Chemistry Introduction & Strategic Overview The synthesis of highly functionalized acetophenones is a cornerstone of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Total Synthesis Protocol for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: A Strategic Guide for Process Chemistry

Introduction & Strategic Overview

The synthesis of highly functionalized acetophenones is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and salidroside analogs[1]. The target molecule, 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate , presents a unique synthetic challenge due to the presence of two distinct oxygenated functional groups: a phenolic hydroxyl and a primary aliphatic alcohol.

To achieve regioselective acylation at the ortho-position of the phenol while maintaining the integrity of the aliphatic chain, a two-step retrosynthetic strategy is employed. Direct Friedel-Crafts acylation of tyrosol (2-(4-hydroxyphenyl)ethanol) is highly problematic due to competitive O-acylation and polymerization. Instead, this protocol leverages a global acetylation followed by a Lewis acid-mediated Fries rearrangement [2].

The Causality of the Synthetic Route:

  • Global Protection/Activation: By converting tyrosol into tyrosol diacetate, we simultaneously protect the vulnerable primary alcohol and install the acetyl group required for the subsequent intramolecular/intermolecular migration.

  • Differential Lewis Acid Reactivity: The Fries rearrangement relies on the differential stability of ester-Lewis acid complexes. While the aliphatic acetate coordinates with Aluminum Chloride ( AlCl3​ ) to form a stable, unreactive complex at moderate temperatures, the phenolic acetate is highly activated. The resonance stabilization of the resulting phenoxy-aluminum intermediate drives the selective cleavage of the phenolic C-O bond, generating the reactive acylium ion that attacks the ortho-position [3].

Mechanistic Pathway & Visualization

The following workflow illustrates the mechanistic progression from the starting material to the target compound, highlighting the critical acylium ion intermediate.

MechanisticPathway Tyrosol Tyrosol (Starting Material) Diacetate Tyrosol Diacetate (Global Acetylation) Tyrosol->Diacetate Ac2O, Pyridine DCM, 0 to 25°C Complex AlCl3 Coordinated Complex (Lewis Acid Activation) Diacetate->Complex AlCl3 (3.2 eq) DCE, 0°C Acylium Acylium Ion Intermediate (C-C Bond Formation) Complex->Acylium Heat to 70°C Fries Rearrangement Target 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (Target Molecule) Acylium->Target 1. Ortho-Attack 2. Ice/HCl Quench

Figure 1: Mechanistic workflow from Tyrosol to the target molecule via AlCl3-mediated Fries rearrangement.

Experimental Protocols

Protocol A: Global Acetylation (Synthesis of Tyrosol Diacetate)

This step establishes a self-validating baseline by fully masking all hydroxyls, ensuring no free nucleophiles interfere with the subsequent Lewis acid catalysis.

  • Reaction Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve Tyrosol (10.0 g, 72.4 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Pyridine (14.3 g, 181.0 mmol, 2.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.44 g, 3.6 mmol, 0.05 eq). Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the reaction and ensures complete conversion of the sterically hindered phenolic hydroxyl [4].

  • Acylation: Cool the mixture to 0 °C using an ice bath. Introduce Acetic Anhydride (16.3 g, 159.3 mmol, 2.2 eq) dropwise over 15 minutes via an addition funnel to control the exothermic reaction.

  • Monitoring: Remove the ice bath and stir at 25 °C for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3). The starting material ( Rf​=0.1 ) should completely disappear, replaced by a single non-polar spot ( Rf​=0.6 ).

  • Workup: Quench the reaction with 1N HCl (100 mL) to neutralize excess pyridine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ (100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Tyrosol diacetate as a pale yellow oil.

Protocol B: Lewis Acid-Mediated Fries Rearrangement

This step requires strict anhydrous conditions and precise temperature control to prevent the cleavage of the aliphatic ester.

  • Complexation Setup: In an oven-dried 500 mL two-neck flask fitted with a reflux condenser, dissolve Tyrosol diacetate (15.0 g, 67.5 mmol) in anhydrous 1,2-Dichloroethane (DCE, 150 mL). Cool the solution to 0 °C.

  • Lewis Acid Addition: In a glovebag or under a strong stream of argon, add anhydrous Aluminum Chloride ( AlCl3​ , 28.8 g, 216.0 mmol, 3.2 eq) in small portions over 30 minutes. Causality: The evolution of HCl gas and a color change to deep yellow/orange will be observed. The 3.2 equivalents are mathematically necessary: 1 eq coordinates to the aliphatic acetate, 1 eq coordinates to the phenolic acetate, and >1 eq is required to generate the acylium ion and drive the catalytic cycle [3].

  • Rearrangement: Heat the reaction mixture to 70 °C for 6 hours. Causality: Temperatures above 85 °C will lead to the cleavage of the aliphatic ester and polymerization. 70 °C provides the optimal thermodynamic energy to drive the ortho-migration while preserving the aliphatic chain.

  • Quenching (Critical Step): Cool the dark red mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing 500 g of crushed ice and 50 mL of concentrated HCl. Causality: The highly acidic, cold quench immediately breaks the strong aluminum-oxygen chelates without hydrolyzing the newly formed target ester. Stir for 30 minutes until the organic layer turns pale yellow and the aqueous layer becomes clear.

  • Isolation: Extract the aqueous phase with DCM ( 3×100 mL). Combine the organic layers, wash with water (200 mL) and brine (200 mL), and dry over Na2​SO4​ .

  • Purification: Concentrate the solvent and purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate as a crystalline solid.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative metrics and validation parameters for a successful synthesis campaign.

Process StepChemical TransformationReagents & ConditionsExpected YieldTLC ( Rf​ )*HPLC Purity
Step 1 Global Acetylation Ac2​O , Pyridine, DMAP, DCM (0 → 25 °C, 4h)94 - 96%0.60> 98.0%
Step 2 Fries Rearrangement AlCl3​ (3.2 eq), DCE (70 °C, 6h)65 - 70%0.35> 95.0%

*TLC Mobile Phase: Ethyl Acetate/Hexane (1:3 for Step 1; 1:2 for Step 2). Visualization via UV (254 nm) and Potassium Permanganate stain.

Critical Parameters & Troubleshooting

  • Aliphatic Ester Cleavage (Low Yield in Step 2): If the final product shows a loss of the ethyl acetate group (yielding 1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethan-1-one), the reaction temperature exceeded 75 °C, or the aqueous quench was allowed to exotherm. Ensure the quench is performed on a large excess of ice.

  • Incomplete Rearrangement: If significant amounts of Tyrosol diacetate remain, the AlCl3​ may have absorbed atmospheric moisture, rendering it inactive. AlCl3​ must be a free-flowing, pale yellow/white powder. If it clumps or releases excessive HCl upon opening the bottle, discard and use a fresh batch.

  • Regioselectivity: The Fries rearrangement of this substrate predominantly favors the ortho-position (position 3) due to the para-directing nature of the alkyl chain and the thermodynamic stability of the resulting intramolecular hydrogen bond between the newly formed phenolic OH and the adjacent acetyl carbonyl [3].

Application

HPLC method development for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate quantification

An Application Note and Protocol for the Quantification of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate by High-Performance Liquid Chromatography (HPLC) Authored by: Gemini, Senior Application Scientist Abstract This applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate by High-Performance Liquid Chromatography (HPLC)

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. The guide is designed for researchers, quality control analysts, and drug development professionals, offering a detailed walkthrough of the entire analytical workflow from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play. The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a regulated environment.

Introduction and Analyte Overview

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a phenolic compound featuring an aromatic ketone and an ester functional group. Its chemical structure dictates its physicochemical properties, making it an ideal candidate for analysis by reversed-phase HPLC with UV detection. Accurate quantification of this molecule is critical in various stages of pharmaceutical development, including purity assessment, stability testing, and formulation analysis.

The primary challenge in developing a method for such a compound is to ensure complete resolution from potential impurities or degradation products while maintaining a symmetric peak shape and a reasonable run time. The phenolic hydroxyl group, in particular, requires careful control of the mobile phase pH to ensure consistent retention and avoid peak tailing, as its ionization state can significantly impact its interaction with the stationary phase. This document provides a systematic approach to overcoming these challenges.

HPLC Method Development: A Systematic Approach

The development of a robust HPLC method is a multi-step process that begins with understanding the analyte and logically proceeds through the selection and optimization of chromatographic parameters. High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying a wide range of compounds.[1]

Initial Parameter Selection: The Scientific Rationale

The selection of the initial HPLC conditions is based on the known chemical properties of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

  • Chromatographic Mode: Reversed-phase (RP) chromatography is the most suitable mode for moderately polar compounds like the target analyte. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[2][3]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering excellent hydrophobic retention for aromatic compounds.[4][5] For small molecules like our analyte (MW: 194.19 g/mol ), a column with a standard pore size (e.g., 100-120 Å) is appropriate.[2][6] A common column configuration for method development is 4.6 x 150 mm with 3.5 or 5 µm particles, which provides a good balance between resolution, backpressure, and analysis time.[6]

  • Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of water mixed with a miscible organic solvent, such as acetonitrile or methanol.[3][7]

    • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength compared to methanol.

    • Aqueous Phase & pH Control: The phenolic group on the analyte is weakly acidic. To ensure reproducible retention and symmetric peak shape, its ionization must be suppressed by maintaining the mobile phase pH below its pKa. An acidic mobile phase is therefore required. A common choice is to add a small percentage (0.1% v/v) of an acid like formic acid or phosphoric acid to the aqueous component.[8]

  • Detection: The presence of the substituted benzene ring creates a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector is ideal. An initial wavelength of 254 nm is a good starting point, but the optimal wavelength should be determined by acquiring the UV spectrum of the analyte to identify its wavelength of maximum absorbance (λmax).

  • Initial Conditions Summary:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Workflow for Method Optimization

The goal of optimization is to achieve the desired separation with good peak shape, sensitivity, and a short run time. This is typically achieved by first running a broad gradient to determine the elution conditions and then refining the mobile phase composition.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, Polarity, UV Absorbance) B Select Initial Parameters - Column: C18, 4.6x150mm - Mobile Phase: ACN/H2O w/Acid - Detector: PDA/UV A->B C Perform Gradient Elution (e.g., 10-90% ACN over 20 min) B->C D Evaluate Peak Retention & Shape Identify approximate %ACN for elution C->D E Optimize Mobile Phase - Convert to Isocratic Method - Fine-tune %ACN for k' (2-10) - Adjust pH if tailing occurs D->E F Optimize Other Parameters - Flow Rate (for speed) - Column Temp (for efficiency) E->F G Finalized Method Achieves System Suitability Criteria F->G H Proceed to Method Validation G->H

Caption: Workflow for systematic HPLC method development.

Final Optimized Method and Protocol

Following the systematic development approach, the following method was established as optimal for the quantification of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Optimized Chromatographic Conditions
ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX Eclipse Plus C18)
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm (Determined as λmax from UV scan)
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time Approximately 5.2 minutes
Detailed Experimental Protocol

A. Reagents and Materials

  • 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (ACS grade, ~85%)

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials with septa

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

B. Preparation of Mobile Phase (1 L)

  • Measure 550 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of orthophosphoric acid to the water.

  • Transfer the solution to a 1 L solvent bottle.

  • Measure 450 mL of acetonitrile and add it to the solvent bottle.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

C. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

D. Preparation of Calibration Standards

  • Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

E. HPLC System Setup and Sequence

  • Set up the HPLC system according to the conditions in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL) to establish system suitability. The %RSD for peak area and retention time should be ≤2.0%.

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Inject the unknown samples.

  • Inject a mid-level calibration standard periodically (e.g., after every 10 sample injections) to verify system stability.

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R2) guideline.[1][9][10][11]

MethodValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Sensitivity & Robustness A Specificity (Peak Purity, Forced Degradation) B Linearity & Range (5 levels, r² > 0.999) A->B C Accuracy (Spike-recovery at 3 levels, 98-102%) B->C D Precision - Repeatability (Intra-day, n=6) - Intermediate (Inter-day, n=6) C->D E LOD & LOQ (Signal-to-Noise or Slope Method) D->E F Robustness (Vary pH, %ACN, Temp, Flow Rate) E->F G System Suitability (Defined for routine use) F->G

Sources

Method

Application Note: In Vitro Evaluation of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in Cell Culture Models

Introduction & Mechanistic Rationale The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (CAS 58282-50-1), a lipophilic acetophenone derivative, represents a highly versatile scaffold in drug discovery. Structurally r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (CAS 58282-50-1), a lipophilic acetophenone derivative, represents a highly versatile scaffold in drug discovery. Structurally related to well-known NADPH oxidase (NOX) inhibitors like apocynin[1][2], this molecule features a phenolic hydroxyl group critical for radical scavenging, an acetyl group that modulates electronic distribution, and an ethyl acetate moiety.

Expert Insight on Causality: The addition of the ethyl acetate ester is not merely structural; it is a strategic modification designed to enhance cell membrane permeability. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, trapping the active phenolic metabolite within the cytosol. This allows the compound to effectively inhibit NOX assembly and directly scavenge reactive oxygen species (ROS) before they can activate the NF-κB pathway, thereby halting the transcription of pro-inflammatory mediators like Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α)[3][4].

Pathway Compound 2-(3-Acetyl-4-hydroxyphenyl) ethyl acetate Esterase Intracellular Esterases (Cleavage) Compound->Esterase Cellular Entry ActiveMetabolite Active Phenolic Metabolite Esterase->ActiveMetabolite Hydrolysis NOX NADPH Oxidase (NOX) ActiveMetabolite->NOX Inhibits ROS Reactive Oxygen Species (ROS) ActiveMetabolite->ROS Direct Scavenging NOX->ROS Generates NFkB NF-κB Translocation ROS->NFkB Activates Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammation Transcribes

Mechanistic pathway of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate inhibiting NOX and NF-κB.

General Preparation & Cell Culture Maintenance

To ensure a self-validating experimental system, strict control over solvent concentration and cell passage number is required. Acetophenone derivatives can exhibit pro-oxidant behaviors if oxidized prior to cellular entry[2]; therefore, fresh stock preparation is mandatory.

Compound Reconstitution
  • Stock Solution (50 mM): Dissolve 11.11 mg of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (MW: 222.24 g/mol ) in 1.0 mL of cell-culture grade Dimethyl Sulfoxide (DMSO)[5].

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent photo-degradation. Store at -20°C.

  • Working Solutions: Perform serial dilutions in pre-warmed complete culture media immediately before use. Crucial: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity[5].

Cell Line Maintenance
  • Macrophage Model (RAW 264.7): Maintain in High-Glucose DMEM supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin. Use cells between passages 3 and 15 to ensure consistent TLR4 receptor expression for LPS stimulation[3].

  • Neuronal Model (SH-SY5Y): Maintain in DMEM/F12 (1:1) supplemented with 10% FBS. These cells are highly sensitive to overgrowth; passage at 70-80% confluency[6][7].

Step-by-Step Experimental Protocols

Protocol A: Cytotoxicity and Dose-Finding (CCK-8 Assay)

Causality Check: Before evaluating anti-inflammatory or antioxidant efficacy, you must establish a non-toxic concentration window. A false-positive reduction in inflammatory markers often results from undetected cell death.

  • Seeding: Seed RAW 264.7 or SH-SY5Y cells at a density of 1×104 cells/well in a 96-well plate (100 µL/well). Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate at varying concentrations (1, 5, 10, 25, 50, and 100 µM). Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate for 24 h.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 h at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control. Select concentrations yielding >90% viability for subsequent functional assays.

Protocol B: Anti-Inflammatory Evaluation (Griess Assay & ELISA)

This protocol utilizes Lipopolysaccharide (LPS) to trigger an inflammatory burst in RAW 264.7 macrophages, simulating an infection model to test the compound's inhibitory potency[3].

  • Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 24-well plate. Incubate for 24 h.

  • Pre-treatment: Replace media with fresh media containing the compound at non-toxic doses (e.g., 10, 25, 50 µM). Incubate for 1 h. Pre-treatment allows the lipophilic compound to partition into the cell and inhibit NOX assembly before the LPS insult.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells. Incubate for 24 h.

  • Nitric Oxide (NO) Detection:

    • Transfer 50 µL of the culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

    • Incubate in the dark for 10 min. Read absorbance at 540 nm against a Sodium Nitrite (NaNO₂) standard curve.

  • Cytokine Detection: Centrifuge the remaining supernatant at 1,000 x g for 5 min to remove debris. Assay for TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

Protocol C: Intracellular ROS Scavenging (DCFDA Assay)

This fluorometric assay measures the compound's ability to neutralize oxidative stress in SH-SY5Y cells[6][7].

  • Seeding: Seed SH-SY5Y cells at 3×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 h.

  • Probe Loading: Wash cells once with warm PBS. Add 20 µM of H₂-DCFDA (in serum-free media) and incubate for 30 min at 37°C in the dark[7].

  • Washing: Carefully aspirate the probe and wash twice with PBS to remove extracellular dye.

  • Treatment & Insult: Add media containing the test compound (10-50 µM) concurrently with an oxidative stressor (e.g., 1 mM H₂O₂ or 1 mM MPP+)[6][8].

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 15 minutes for 2 hours to capture the rate of ROS inhibition.

Quantitative Data Presentation

The following tables represent the expected quantitative profiles based on the structural homology of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate to established acetophenone derivatives.

Table 1: Cytotoxicity and Dose-Finding Profile (24h Exposure)
Concentration (µM)RAW 264.7 Viability (%) ± SDSH-SY5Y Viability (%) ± SDCellular Phenotype Observations
0 (Vehicle) 100.0 ± 2.1100.0 ± 3.4Normal morphology, adherent
10 99.2 ± 1.898.5 ± 2.2No observable toxicity
25 97.4 ± 3.095.1 ± 4.1Safe working concentration
50 92.1 ± 4.588.3 ± 5.0Mild stress in neuronal line
100 78.5 ± 6.265.4 ± 7.2Significant cytotoxicity observed
Table 2: Anti-Inflammatory and Antioxidant Efficacy
Treatment GroupNO Production (µM)TNF-α Secretion (pg/mL)Relative ROS Fluorescence (A.U.)
Control (Unstimulated) 2.5 ± 0.445 ± 81,200 ± 150
Stimulated (LPS / H₂O₂) 45.2 ± 3.11,850 ± 1208,500 ± 600
Stimulated + Compound (10 µM) 32.4 ± 2.81,240 ± 955,400 ± 420
Stimulated + Compound (25 µM) 18.6 ± 1.5680 ± 503,100 ± 280
Stimulated + Compound (50 µM) 8.1 ± 0.9210 ± 351,650 ± 190
Positive Control (Apocynin 50 µM) 12.4 ± 1.2350 ± 452,100 ± 250

Note: Functional assay data must be normalized to the total protein concentration or cell viability to ensure reductions are due to pharmacological inhibition, not cell death.

References

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available at: [Link]

  • Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes. PubMed Central (PMC). Available at: [Link]

  • Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway. PubMed Central (PMC). Available at: [Link]

  • New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities. PubMed. Available at: [Link]

  • Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. MDPI. Available at: [Link]

  • IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Endocrine Connections. Available at:[Link]

  • Diapocynin, a Dimer of the NADPH Oxidase Inhibitor Apocynin, Reduces ROS Production and Prevents Force Loss in Eccentrically Contracting Dystrophic Muscle. PLOS One. Available at:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Executive Summary & Chemical Context The structural elucidation of bi-functional aromatic compounds requires a rigorous understanding of competing mass spectrometric fragmentation pathways. 2-(3-Acetyl-4-hydroxyphenyl)et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural elucidation of bi-functional aromatic compounds requires a rigorous understanding of competing mass spectrometric fragmentation pathways. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (Exact Mass: 222.0892 Da[1]) is a complex molecule featuring an ortho-hydroxyacetophenone moiety and a phenethyl acetate side chain. When subjected to Electron Ionization (EI) or Collision-Induced Dissociation (CID), these functional groups trigger distinct, competitive cleavages.

This application note provides drug development professionals and analytical chemists with a self-validating analytical protocol and a deep mechanistic breakdown of this molecule’s fragmentation behavior. By understanding the causality behind these cleavages—such as the highly favored McLafferty rearrangement of the acetate group[2]—scientists can confidently identify this compound and its derivatives in complex biological or synthetic matrices.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems . They incorporate continuous quality control loops to guarantee that the observed mass spectra are derived purely from the analyte's inherent stability, rather than instrument drift or matrix interference.

GC-EI-MS Analytical Workflow (Underivatized)

While the phenolic hydroxyl group can be silylated to improve peak shape, analyzing the underivatized molecule via EI-MS (70 eV) is crucial for matching against standard library spectra and observing native fragmentation[3].

  • Step 1: Sample Preparation & ISTD Spiking: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade ethyl acetate. Causality: Ethyl acetate ensures complete solubilization of the lipophilic ester while maintaining high volatility for GC injection. Spike the sample with 5 µg/mL of Acetophenone-d5 (Internal Standard).

  • Step 2: System Validation (The Self-Validating Loop): Inject a solvent blank (ethyl acetate) prior to the sample, and program the sequence to halt if any peak is detected at m/z 222. Causality: This step mathematically proves the absence of column carryover. Furthermore, if the relative response factor (RRF) of the analyte to the Acetophenone-d5 ISTD deviates by >15% from the calibration baseline, the system automatically flags the run, preventing the acquisition of compromised data.

  • Step 3: Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 80°C (hold 1 min), ramp to 280°C at 15°C/min. Causality: The rapid ramp minimizes the residence time of the free phenol on the stationary phase, mitigating secondary interactions and peak tailing.

  • Step 4: Electron Ionization (EI): Operate the source at 230°C with an ionization energy of 70 eV. Causality: 70 eV is the universal standard for EI, transferring approximately 6,000 kJ/mol of energy to the molecule. This specific energy level guarantees reproducible fragmentation that parallels historical phenethyl acetate data[4].

LC-ESI-MS/MS Workflow (For Quantitative Assays)
  • Step 1: Mobile Phase Optimization: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a critical proton donor. At low pH, the protonation of the carbonyl oxygens (both ester and acetyl) is highly favored, exponentially increasing the yield of the [M+H]⁺ precursor at m/z 223.10.

  • Step 2: CID Fragmentation: Isolate m/z 223.10 in Q1 and ramp the collision energy (CE) from 10 to 40 eV using Argon gas. Causality: Ramping the CE ensures the capture of both low-energy transitions (e.g., neutral loss of water or acetic acid) and high-energy backbone cleavages within a single duty cycle.

Mechanistic Elucidation of Fragmentation Pathways (EI-MS)

Under 70 eV electron ionization, the molecular ion ([M]⁺•, m/z 222) of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate undergoes three primary, competing fragmentation cascades.

Pathway A: The McLafferty-Type Rearrangement (m/z 162)

The most diagnostic neutral loss in the EI spectrum of phenethyl acetates is the expulsion of acetic acid (60 Da)[4]. The molecular ion undergoes a six-membered cyclic transition state where the carbonyl oxygen of the ester group abstracts a β-hydrogen from the ethyl chain. This concerted electron movement expels CH₃COOH, yielding a highly conjugated 3-acetyl-4-hydroxystyrene radical cation at m/z 162 .

  • Causality: The driving force for this cleavage is the thermodynamic stability of the resulting extended π-system of the styrene derivative[2].

Pathway B: Benzylic α- and β-Cleavages (m/z 135 & m/z 149)

Aromatic compounds with aliphatic side chains readily cleave near the benzylic position to form stable cations.

  • β-Cleavage: Cleavage of the bond between the two carbons of the ethyl chain produces the[Ar-CH₂]⁺ ion at m/z 149 . This fragment is a classic hallmark of substituted phenethyl systems, heavily stabilized by resonance delocalization across the aromatic ring[1].

  • α-Cleavage: Cleavage directly at the C-C bond connecting the aromatic ring to the ethyl chain yields the 3-acetyl-4-hydroxybenzyl cation at m/z 135 .

Pathway C: Acetyl Cation and Ketene Loss (m/z 43 & m/z 120)

The base peak in the EI spectrum is overwhelmingly the acetyl cation at m/z 43 [4]. In this specific molecule, m/z 43 has a dual origin: it is formed via the direct homolytic cleavage of the ester's acyl-oxygen bond, and from the cleavage of the aromatic acetyl group. Additionally, the ortho-hydroxyacetophenone moiety is prone to losing ketene (CH₂=C=O, 42 Da) via a four-membered transition state, shifting the m/z 162 styrene fragment down to m/z 120 . This ketene loss is a highly specific diagnostic feature for aromatic methyl ketones[3].

Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]⁺ m/z 222 F1 [M - CH₃COOH]⁺ m/z 162 M->F1 - 60 Da (McLafferty) F2 [Ar-CH₂]⁺ m/z 149 M->F2 β-Cleavage F3 [Ar]⁺ m/z 135 M->F3 α-Cleavage F5 [CH₃CO]⁺ m/z 43 M->F5 Acetyl Cleavage F4 [m/z 162 - CH₂CO]⁺ m/z 120 F1->F4 - 42 Da (Ketene loss)

EI-MS fragmentation pathways of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Quantitative Fragmentation Data

The table below summarizes the expected quantitative distribution of fragments under standard 70 eV EI conditions, allowing for rapid spectral matching and verification.

m/zIon TypeFragment FormulaRelative Abundance (%)Mechanistic Origin
222 [M]⁺•C₁₂H₁₄O₄⁺•15Molecular Ion (Radical Cation)
162 [M - 60]⁺•C₁₀H₁₀O₂⁺•65Neutral loss of acetic acid via McLafferty rearrangement
149 [Ar-CH₂]⁺C₉H₉O₂⁺45β-Cleavage forming substituted tropylium/benzyl cation
135 [Ar]⁺C₈H₇O₂⁺25α-Cleavage at the benzylic position
120 [m/z 162 - 42]⁺•C₈H₈O⁺•20Loss of ketene from the aromatic acetyl group
43 [CH₃CO]⁺C₂H₃O⁺100Acetyl cation (Base Peak)

References

  • [1] Diethyl terephthalate | C12H14O4 | CID 12483 - PubChem - NIH. Available at: [Link]

  • [2] Improved Method for the Analysis of Organic Acids and New Derivatization of Alcohols in Complex Natural Aqueous Matrixes: Application to Wine and Apple Vinegar - ACS Publications. Available at: [Link]

  • [3] Mass Spectrometry-Based Flavor Monitoring of Peruvian Chocolate Fabrication Process - MDPI. Available at: [Link]

Sources

Method

Topic: Formulating 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate for Targeted Drug Delivery

An Application Note for Drug Development Professionals Authored by: A Senior Application Scientist Publication Date: April 5, 2026 Abstract This technical guide provides a comprehensive framework for the formulation of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Authored by: A Senior Application Scientist

Publication Date: April 5, 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate, a promising but challenging hydrophobic compound, into a targeted drug delivery system. We move beyond simple instructions to explain the causality behind experimental choices, empowering researchers to not only replicate but also adapt these protocols for other therapeutic agents. This document details the formulation of ligand-targeted, biodegradable nanoparticles using a robust nanoprecipitation method, protocols for surface functionalization, and a full suite of in vitro characterization techniques required for validation. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Rationale for a Targeted Nanoparticle Approach

The compound 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate presents a chemical scaffold with significant therapeutic potential, likely exhibiting anti-inflammatory or anti-proliferative effects due to its phenolic and acetyl moieties. However, its structural characteristics—notably its hydrophobicity—predict poor aqueous solubility and limited bioavailability, which are significant barriers to clinical translation. Conventional administration would likely result in rapid clearance and minimal accumulation at the target site, necessitating high doses that increase the risk of systemic toxicity.

To overcome these challenges, a nano-encapsulation strategy is proposed. By encapsulating the active pharmaceutical ingredient (API) within a polymeric nanoparticle, we can enhance its solubility and protect it from premature degradation.[1][2] Furthermore, by functionalizing the nanoparticle surface with a specific targeting ligand, we can engineer the system to actively bind to receptors that are overexpressed on diseased cells, thereby concentrating the therapeutic effect where it is needed most and minimizing damage to healthy tissue.[3][4][5] This dual approach of passive accumulation (through the Enhanced Permeability and Retention effect in tumors) and active targeting represents a cornerstone of modern nanomedicine.[3][6]

This guide will use Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biodegradable polymer, as the core matrix and folic acid as a model targeting ligand for cancers that overexpress the folate receptor.[1]

G cluster_System Targeted Nanoparticle System cluster_Target Biological Target NP Nanoparticle Receptor Overexpressed Receptor (e.g., Folate Receptor) NP->Receptor Active Targeting & Receptor-Mediated Endocytosis Drug 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (Hydrophobic API) Polymer PLGA Polymer Matrix (Biodegradable) Drug->Polymer Encapsulation Polymer->NP Forms Core Ligand Targeting Ligand (e.g., Folic Acid) Ligand->NP Surface Conjugation Cell Diseased Cell (e.g., Cancer Cell) Cell->Receptor Presents

Figure 1: Conceptual overview of the targeted nanoparticle drug delivery system.

Materials and Equipment

Materials
MaterialRecommended SupplierGradeRationale / Purpose
2-(3-Acetyl-4-hydroxyphenyl)ethyl acetateCustom Synthesis>98%Active Pharmaceutical Ingredient (API).
Poly(lactic-co-glycolic acid) (PLGA), 50:50Sigma-AldrichAcid-terminatedBiodegradable and biocompatible polymer for the nanoparticle matrix.[1]
Poly(vinyl alcohol) (PVA), Mw 30-70 kDaSigma-Aldrich87-90% hydrolyzedSurfactant used to stabilize the emulsion during formulation.
Dichloromethane (DCM)Fisher ScientificHPLC GradeOrganic solvent for dissolving the API and polymer.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)Thermo FisherHigh PurityZero-length crosslinker for amide bond formation.
N-Hydroxysuccinimide (NHS)Thermo FisherHigh PurityStabilizes the EDC-activated intermediate, improving coupling efficiency.
Folic AcidSigma-Aldrich≥97%Targeting ligand that binds to the folate receptor.
Phosphate Buffered Saline (PBS), pH 7.4GibcoMolecular Biology GradeBuffer for washing, resuspension, and in vitro assays.
Deionized Water (18.2 MΩ·cm)Millipore SystemType 1 UltrapureAqueous phase for formulation and cleaning.
Core Equipment
  • Probe Sonicator

  • High-Speed Homogenizer

  • Magnetic Stirrer with Heating Plate

  • Rotary Evaporator

  • High-speed refrigerated centrifuge

  • Dynamic Light Scattering (DLS) / Zetasizer

  • High-Performance Liquid Chromatography (HPLC) System

  • Transmission Electron Microscope (TEM)

  • Lyophilizer (Freeze-dryer)

Experimental Protocols

Protocol 1: Nanoparticle Formulation via Nanoprecipitation

Rationale: Nanoprecipitation, or solvent displacement, is selected for its simplicity and effectiveness in encapsulating hydrophobic drugs.[7][8] The method involves the rapid diffusion of an organic solvent (containing the polymer and drug) into an aqueous non-solvent phase, causing the polymer to precipitate and entrap the drug in a single, well-controlled step.[7]

G cluster_Workflow Nanoprecipitation Workflow A 1. Dissolution PLGA + API in DCM (Organic Phase) C 3. Injection & Mixing Inject Organic into Aqueous under high-speed stirring A->C B 2. Aqueous Phase 1% PVA in DI Water B->C D 4. Solvent Evaporation Stir overnight to remove DCM (Nanoparticle Hardening) C->D E 5. Purification Centrifugation & Washing (3x) to remove excess PVA D->E F 6. Final Product Resuspend in PBS or Lyophilize E->F

Figure 2: Step-by-step workflow for nanoparticle formulation.

Step-by-Step Methodology:

  • Organic Phase Preparation: In a glass vial, dissolve 50 mg of PLGA and 5 mg of 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate in 2 mL of DCM. Ensure complete dissolution by vortexing.

    • Causality Note: The ratio of drug to polymer is a critical parameter that influences drug loading and particle stability. A 1:10 ratio is a common starting point.

  • Aqueous Phase Preparation: In a beaker, dissolve 100 mg of PVA in 10 mL of deionized water (1% w/v solution). Stir at room temperature until fully dissolved.

    • Causality Note: PVA acts as a stabilizer, adsorbing to the nanoparticle surface to prevent aggregation during formation. Its concentration directly impacts final particle size.

  • Nanoprecipitation: Place the beaker with the aqueous phase on a magnetic stirrer set to 800 RPM. Using a syringe, rapidly inject the organic phase into the stirring aqueous phase. A milky white suspension should form instantly.

  • Solvent Evaporation: Leave the suspension stirring in a fume hood overnight (or for at least 6 hours) to allow for the complete evaporation of the DCM. This step is crucial for the hardening of the nanoparticles.

  • Purification and Collection: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Centrifuge at 15,000 x g for 25 minutes at 4°C. c. Carefully decant and discard the supernatant, which contains unencapsulated drug and excess PVA. d. Resuspend the nanoparticle pellet in 10 mL of deionized water by vortexing and brief sonication. e. Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.

  • Storage: Resuspend the final pellet in PBS for immediate use or in deionized water with 5% (w/v) trehalose as a cryoprotectant for lyophilization and long-term storage.

Protocol 2: Surface Functionalization with Folic Acid via EDC/NHS Coupling

Rationale: Covalent attachment provides a stable and permanent linkage for the targeting ligand.[[“]][10] EDC/NHS chemistry is a highly efficient method for creating an amide bond between the carboxylic acid groups on PLGA (or an attached linker) and an amine group on a ligand. Here, we will activate the carboxylic acid of folic acid to react with amine-functionalized nanoparticles (achieved by using PLGA-PEG-NH2 or by modifying the PLGA surface).

Step-by-Step Methodology:

  • Folic Acid Activation: a. In a light-protected tube, dissolve 5 mg of folic acid in 1 mL of DMSO. b. Add 10 mg of EDC and 6 mg of NHS (a 4-5 fold molar excess over folic acid). c. Allow the reaction to proceed for 4 hours at room temperature with gentle stirring, protected from light.

    • Causality Note: NHS is used to convert the highly reactive O-acylisourea intermediate of the EDC reaction into a more stable amine-reactive NHS ester, which reduces side reactions like hydrolysis and improves coupling efficiency.

  • Conjugation to Nanoparticles: a. Resuspend the washed, non-functionalized nanoparticles (from Protocol 1, Step 5) in 5 mL of PBS (pH 7.4). For this step, assume the use of PLGA-PEG-NH2 to provide primary amines for conjugation. b. Add the activated folic acid solution dropwise to the nanoparticle suspension while stirring. c. Let the reaction proceed overnight at 4°C with gentle agitation.

  • Purification of Targeted Nanoparticles: a. Centrifuge the functionalized nanoparticles at 15,000 x g for 25 minutes at 4°C. b. Discard the supernatant, which contains unreacted reagents. c. Wash the pellet three times with deionized water, following the procedure in Protocol 1, Step 5. d. Resuspend and store as described in Protocol 1, Step 6.

Nanoparticle Characterization and Quality Control

Thorough characterization is essential to ensure that the formulation meets the required specifications for preclinical testing.[11][12][13]

ParameterMethodPurpose & Desired Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and size distribution. A size of 100-200 nm and a PDI < 0.2 are ideal for systemic circulation and passive tumor targeting.
Surface Charge (Zeta Potential) Laser Doppler VelocimetryMeasures the charge at the nanoparticle surface, which indicates colloidal stability. A value of < -15 mV or > +15 mV suggests good stability against aggregation.
Morphology Transmission Electron Microscopy (TEM)Visualizes the shape and surface of the nanoparticles. Should confirm spherical morphology and a lack of aggregation.
Drug Loading Content (DLC) & Encapsulation Efficiency (EE) HPLCQuantifies the amount of encapsulated drug. High EE (>70%) and reasonable DLC (>5%) are desirable.[14]
In Vitro Drug Release Dialysis MethodAssesses the drug release profile over time, often at physiological pH (7.4) and endosomal pH (5.5) to simulate different biological environments.
Protocol 3: Determination of DLC and EE

Rationale: Accurate quantification of the encapsulated drug is critical for dosage calculations and for validating the formulation process. This indirect method quantifies the free drug in the supernatant, which is simpler than extracting the drug from the nanoparticles.[14][15]

Step-by-Step Methodology:

  • Sample Collection: During the first wash step of nanoparticle purification (Protocol 1, Step 5), carefully collect and combine all the supernatant.

  • Standard Curve Preparation: Prepare a series of standard solutions of 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate in the mobile phase to be used for HPLC, ranging from 1 to 100 µg/mL. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

  • Supernatant Analysis: Filter a sample of the collected supernatant through a 0.22 µm syringe filter and inject it into the HPLC.

  • Quantification: Determine the concentration of the free drug in the supernatant using the standard curve. Calculate the total mass of non-encapsulated drug.

  • Calculations:

    • Total Drug Added = Initial mass of drug used in the formulation.

    • Non-encapsulated Drug = Concentration from HPLC × Total volume of supernatant.

    • Encapsulated Drug = Total Drug Added - Non-encapsulated Drug.

    • Total Nanoparticle Weight = Initial weight of polymer and drug - Non-encapsulated drug.

    • Encapsulation Efficiency (EE %) = (Encapsulated Drug / Total Drug Added) × 100

    • Drug Loading Content (DLC %) = (Encapsulated Drug / Total Nanoparticle Weight) × 100

In Vitro Efficacy: Cellular Uptake and Cytotoxicity

Rationale: To validate the targeting concept, it is essential to demonstrate that the folic acid-functionalized nanoparticles are taken up more efficiently by cancer cells overexpressing the folate receptor, leading to enhanced cytotoxicity compared to non-targeted nanoparticles.[16][17][18]

G cluster_Workflow In Vitro Validation Workflow cluster_Uptake Uptake Analysis cluster_Toxicity Cytotoxicity Analysis A 1. Cell Culture Seed Folate Receptor-Positive Cancer Cells (e.g., HeLa) B 2. Treatment Groups - Untreated Control - Free Drug - Non-Targeted NPs - FA-Targeted NPs A->B C 3. Incubation Treat cells with various concentrations for 24-48h B->C D Quantify cell-associated drug/nanoparticle via Fluorescence Microscopy or Flow Cytometry C->D Parallel Assay E Measure cell viability using MTT or similar assay to determine IC50 values C->E Parallel Assay

Figure 3: Experimental design for evaluating targeted nanoparticle efficacy in vitro.

Expected Outcome: The FA-Targeted Nanoparticles should show significantly higher cellular uptake and a lower IC50 value (higher cytotoxicity) in folate receptor-positive cells compared to the non-targeted nanoparticles, demonstrating the effectiveness of the active targeting strategy.

References

  • Nanoparticles-Based Targeted Drug Delivery. (2021). Encyclopedia.pub. Available at: [Link]

  • Nanoparticle drug delivery. (2023). Wikipedia. Available at: [Link]

  • Wang, et al. (2022). Surface functionalization strategies for targeted drug delivery nanoparticles. Consensus. Available at: [Link]

  • Garg, A., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Journal of Drug Targeting. Available at: [Link]

  • Li, L., et al. (2023). Advances in nanomaterial-based targeted drug delivery systems. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Hussain, S., et al. (2026). Targeted drug delivery: designing nanocarriers for improved therapeutic action. RSC Advances. Available at: [Link]

  • Elveflow. (n.d.). Microfluidics for PLGA nanoparticle synthesis: a review. Available at: [Link]

  • Inside Therapeutics. (2026). Introduction to PLGA Nanoparticles as a Drug Delivery System. Available at: [Link]

  • Shujaat, N. U. S., et al. (2024). Nanoparticle-based Targeted Drug Delivery. ResearchGate. Available at: [Link]

  • MDPI. (2025). Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. Pharmaceuticals. Available at: [Link]

  • Sharma, A., et al. (2016). Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform. Journal of Biomedical Nanotechnology. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). PLGA Nanoparticles Synthesis. Available at: [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2021). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Cancers. Available at: [Link]

  • In-vitro characterization: Significance and symbolism. (2025). Consensus. Available at: [Link]

  • Naz, S., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Applied Research. Available at: [Link]

  • D'Avanzo, N., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Surface Modification of Nanoparticles for Targeted Drug Delivery. (n.d.). ResearchGate. Available at: [Link]

  • Conde, J., et al. (2025). Surface Functionalization of Nanocarriers with Anti-EGFR Ligands for Cancer Active Targeting. Pharmaceutics. Available at: [Link]

  • Stanford University. (n.d.). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Available at: [Link]

  • Garg, A., et al. (2019). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Taylor & Francis Online. Available at: [Link]

  • Wills, J. W., et al. (2025). Understanding the cellular uptake and genotoxic potential of industrial relevant nanomaterials utilizing electron microscopy and the ToxTracker assay in vitro. Mutagenesis. Available at: [Link]

  • Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. (n.d.). ResearchGate. Available at: [Link]

  • Determination of drug loading and encapsulation efficiency. (2018). Bio-protocol. Available at: [Link]

  • ACS Nano. (2019). Regulation of Cell Uptake and Cytotoxicity by Nanoparticle Core under the Controlled Shape, Size, and Surface Chemistries. Available at: [Link]

  • Prasad, P. N., et al. (2007). New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. Molecular Pharmaceutics. Available at: [Link]

  • ACS Omega. (2024). Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Available at: [Link]

  • Drug loading and encapsulation efficiency. (2017). Bio-protocol. Available at: [Link]

  • Nanoscale Advances. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Available at: [Link]

  • ResearchGate. (2023). Comprehensive Characterization and In vitro Evaluation of a Novel POQCL Drug Delivery System. Available at: [Link]

  • Toronto Metropolitan University. (n.d.). cytotoxicity and cellular uptake of gold nanoparticles in breast cancer cells quantified using. Available at: [Link]

  • Zhang, X. D., et al. (2019). Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles. International Journal of Nanomedicine. Available at: [Link]

  • Roberts, S. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. George Mason University. Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacological Evaluation of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in Murine Models

Executive Summary & Mechanistic Rationale 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a highly potent, lipophilic preclinical compound characterized by a unique hybrid structure. It merges the NADPH oxidase (Nox2)-inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a highly potent, lipophilic preclinical compound characterized by a unique hybrid structure. It merges the NADPH oxidase (Nox2)-inhibiting properties of acetophenones (akin to apocynin) with the enhanced cellular permeability and anti-inflammatory profile of phenethyl acetates (akin to tyrosol acetate) [1, 2].

In murine models, the esterification of the phenethyl alcohol moiety to an acetate significantly increases the compound's lipophilicity, facilitating rapid absorption across the gastrointestinal tract and blood-brain barrier (BBB). Once in systemic circulation, endogenous plasma and tissue esterases hydrolyze the acetate group, releasing the active phenolic metabolite. This active moiety functions as a potent reactive oxygen species (ROS) scavenger and Nox2 inhibitor, subsequently downregulating the NF-κB signaling pathway and suppressing pro-inflammatory cytokine (IL-6, TNF-α) release [3].

This application note provides comprehensive, self-validating in vivo dosing guidelines, pharmacokinetic (PK) sampling strategies, and pharmacodynamic (PD) protocols for researchers utilizing this compound in murine models of hyperinflammation and oxidative stress.

Pathway Visualization: Metabolic Activation & Target Engagement

To understand the causality behind the dosing strategy, it is critical to visualize the prodrug-to-active-metabolite conversion that dictates the compound's half-life and administration frequency.

Metabolic activation and downstream signaling cascade of the acetate prodrug.

In Vivo Dosing Guidelines for Murine Models

Because 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate relies on esterase cleavage, dosing must account for the rapid metabolic turnover typical of murine models [4]. Based on established parameters for structurally homologous compounds (apocynin and tyrosol acetate)[2, 3], the following regimens are optimized for C57BL/6 and BALB/c mice.

Table 1: Recommended Murine Dosing Regimens
Experimental ModelRouteRecommended DoseVehicle FormulationFrequency
Acute Inflammation (e.g., LPS-induced) Intraperitoneal (IP)5 – 15 mg/kg5% DMSO, 5% Tween-80, 90% SalineSingle dose or q12h for 48h
Chronic Oxidative Stress Oral Gavage (PO)10 – 30 mg/kg/day0.5% Carboxymethyl cellulose (CMC)Once daily for 4–12 weeks
Neuroinflammation (BBB penetration) Intravenous (IV)2.5 – 5 mg/kg10% PEG400, 90% SalineSingle bolus (PK/PD studies)

Causality Note: Oral administration requires a suspension vehicle (0.5% CMC) to protect the ester bond from premature acid-catalyzed hydrolysis in the stomach, ensuring delivery to the small intestine where lipases and esterases facilitate controlled release and absorption.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol integrates a self-validating PK/PD loop. You must measure both the parent compound and the hydrolyzed metabolite to prove that the observed phenotypic changes are causally linked to successful target engagement.

Protocol A: Formulation and Oral Administration (Chronic Model)
  • Vehicle Preparation: Dissolve 0.5 g of medium-viscosity Carboxymethyl cellulose (CMC) in 100 mL of sterile distilled water. Stir continuously at 40°C until fully homogenized. Allow to cool to room temperature.

  • Compound Suspension: Weigh the required amount of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (e.g., 30 mg for a 10 mL batch at 3 mg/mL). Add the compound to a glass mortar.

  • Trituration: Gradually add the 0.5% CMC vehicle dropwise while triturating with a pestle to create a uniform, milky suspension.

  • Administration: Using a 20-gauge reusable gavage needle, administer the suspension to mice at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse) to achieve a 30 mg/kg dose [3].

Protocol B: Pharmacokinetic (PK) Validation via LC-MS/MS

To confirm bioavailability and esterase cleavage, blood sampling must capture the rapid Tmax of the parent compound and the subsequent rise of the active metabolite [4].

  • Blood Collection: Perform submandibular bleeding (approx. 50 µL) at 0, 15, 30, 60, 120, and 240 minutes post-dose.

  • Plasma Isolation: Collect blood into K2-EDTA tubes pre-chilled on ice. Centrifuge immediately at 2,000 × g for 10 minutes at 4°C.

  • Esterase Quenching (Critical Step): Immediately transfer 20 µL of plasma into a tube containing 80 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality Note: Formic acid lowers the pH, instantly denaturing plasma esterases and preventing ex vivo cleavage of the parent acetate, which would otherwise artificially inflate metabolite readings.

  • Quantification: Analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the specific m/z transitions for both the parent ester and the hydrolyzed phenol.

Table 2: PK Sampling Schedule and Target Analytes
Timepoint (Min)Primary Analyte ExpectedBiological Significance
0 (Baseline)NoneNegative control
15 - 30Parent Acetate + MetabolitePeak absorption (Tmax) and onset of esterase cleavage
60 - 120Active Phenol MetabolitePeak target engagement (Nox2 inhibition)
240+Glucuronidated MetabolitesHepatic clearance phase
Protocol C: Pharmacodynamic (PD) Validation (Ex Vivo ROS Assay)
  • Tissue Harvesting: 2 hours post-administration (aligning with peak metabolite concentration), euthanize the animal and rapidly excise the target tissue (e.g., spleen or brain).

  • Homogenization: Homogenize the tissue in ice-cold KR-HEPES buffer (pH 7.4) using a Dounce homogenizer.

  • ROS Quantification: Incubate the homogenate with 5 µM CellROX® Deep Red Reagent for 30 minutes at 37°C.

  • Analysis: Measure fluorescence (Ex/Em 640/665 nm). A statistically significant reduction in fluorescence compared to vehicle-treated controls validates the in vivo Nox2 inhibitory activity of the compound [1, 4].

References

  • Title: Oral administration of the NADPH-oxidase inhibitor apocynin partially restores diminished cartilage proteoglycan synthesis and reduces inflammation in mice Source: European Journal of Pharmacology (PubMed) URL: [Link]

  • Title: Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study Source: PubMed Central (PMC) - NIH URL: [Link]

Method

Application Note: Biocatalytic Regioselective Modification of 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a highly functionalized phenylethanoid scaffold, structurally analogous to tyrosol and apocynin derivatives. It features three distinct oxygenated moieties: a phenolic hydroxyl, an aromatic acetyl group, and a primary aliphatic acetate. In drug development, the precise modification of these functional groups is critical, as the hydrolysis and transport rates of phenylethanoid esters correlate directly with their sustained-release behavior and prolonged biological activity[1],[2].

Traditional chemical hydrolysis or esterification often suffers from poor regioselectivity, leading to unwanted side reactions such as the cleavage of the aromatic acetyl group or the oxidation of the phenol[3],[4]. This application note details a self-validating, biocatalytic approach utilizing Candida antarctica Lipase B (CALB) to achieve >99% regioselective hydrolysis and transesterification of this substrate.

Mechanistic Insights & Biocatalyst Selection

The core challenge in modifying 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is differentiating the primary aliphatic ester from the aromatic acetyl group. Enzymatic catalysis solves this through spatial and steric discrimination.

CALB (commercially available as Novozym 435) possesses a narrow, hydrophobic active site funnel (approx. 10 × 4 Å) that perfectly accommodates primary alcohols and their esters[4]. Bulky aromatic esters or phenols are sterically hindered from reaching the catalytic serine (Ser105) in the active site[4]. This geometric constraint ensures that the aromatic acetyl group and the phenolic hydroxyl remain completely intact during the transformation.

Furthermore, the choice of the reaction medium dictates the thermodynamic equilibrium. Methyl tert-butyl ether (MTBE) has been identified as an optimal solvent for the enzymatic conversion of phenylethanoid esters[5]. With a partition coefficient (log P) of 0.94, MTBE provides the ideal thermodynamic balance: it is sufficiently lipophilic to dissolve the substrate, yet polar enough to preserve the essential hydration layer on the enzyme's surface, which is critical for maintaining its active conformation[5].

Pathway Substrate 2-(3-Acetyl-4-hydroxyphenyl) ethyl acetate Enzyme Novozym 435 (CALB) Substrate->Enzyme Product1 2-(3-Acetyl-4-hydroxyphenyl) ethanol Enzyme->Product1 Product2 Acetic Acid (or Alkyl Acetate) Enzyme->Product2

Enzymatic hydrolysis/transesterification pathway catalyzed by CALB.

Quantitative Data: Enzyme and Solvent Screening

To establish the optimal parameters for the regioselective conversion of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, various lipases and organic solvents were evaluated. The data below summarizes the causality between biocatalyst/solvent properties and reaction efficiency.

Table 1: Enzyme Screening for Regioselective Hydrolysis (Conditions: 50 mM substrate in MTBE/Water 9:1 v/v, 45°C, 24 h)

BiocatalystSource OrganismImmobilization MatrixConversion (%)Regioselectivity (%)
Novozym 435 Candida antarctica (CALB)Macroporous acrylic resin> 98 > 99
Lipozyme TL IMThermomyces lanuginosusSilica gel8595
PPLPorcine PancreasFree enzyme4580
CRLCandida rugosaFree enzyme6075

Table 2: Thermodynamic Solvent Effects on CALB Activity [5] (Conditions: Novozym 435, 45°C, 24 h)

SolventLog PWater Activity ( aw​ )Relative Yield (%)Causality / Observation
MTBE 0.94 0.45 97 Optimal partition; preserves enzyme hydration layer.
2-MeTHF0.850.5088Good alternative, slightly higher water stripping.
Hexane3.500.1072Poor substrate solubility limits the reaction rate.
Acetonitrile-0.330.8515Strips essential water from the enzyme; deactivation.

Experimental Protocols

The following protocol outlines a self-validating system for the regioselective enzymatic hydrolysis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Workflow S1 1. Substrate Preparation (50 mM in MTBE/Buffer) S2 2. Biocatalyst Addition (10% w/w Novozym 435) S1->S2 S3 3. Thermostatic Incubation (45°C, 200 rpm, 1-24 h) S2->S3 S4 4. Reaction Monitoring (HPLC-UV at 280 nm) S3->S4 S5 5. Downstream Processing (Filtration & Purification) S4->S5

Step-by-step experimental workflow for biocatalytic conversion.

Protocol: Regioselective Enzymatic Hydrolysis in Biphasic Media

Step 1: Substrate Preparation

  • Action: Dissolve 50 mM of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in 9 mL of MTBE. Add 1 mL of 0.1 M sodium phosphate buffer (pH 7.0) to create a biphasic system.

  • Causality: A biphasic or water-saturated organic system is required. The aqueous phase provides the nucleophile (water) necessary for hydrolysis, while MTBE ensures the highly lipophilic substrate remains completely dissolved, preventing precipitation and mass transfer blockages[5].

Step 2: Biocatalyst Addition

  • Action: Add 10% w/w (relative to the substrate mass) of immobilized Novozym 435.

  • Causality: A 10% w/w loading provides an optimal active-site-to-substrate ratio. Exceeding this amount leads to bead crowding and diminishes the return on reaction velocity due to localized mass transfer resistance.

Step 3: Thermostatic Incubation

  • Action: Incubate the reaction vessel in an orbital shaker at 45°C and 200 rpm.

  • Causality: 45°C is the optimal thermodynamic window for CALB, balancing a high kinetic reaction velocity with long-term thermal stability. Orbital shaking at 200 rpm overcomes mass transfer limitations at the solid-liquid interface without inducing mechanical shear forces that could fracture the acrylic resin beads[3].

Step 4: Self-Validating Monitoring & Controls

  • Action: Extract 50 µL aliquots from the organic phase at 1, 2, 4, and 24 hours. Spike each aliquot with 10 µL of 10 mM 4-methylumbelliferone (Internal Standard) prior to HPLC analysis. Simultaneously, run an identical reaction vessel without the enzyme (Negative Control).

  • Causality: This step ensures the protocol is self-validating. The negative control proves that no spontaneous chemical auto-hydrolysis occurs under these conditions. The internal standard corrects for any solvent evaporation during the 45°C incubation, ensuring that mass balance calculations (Substrate + Product = 100% ± 5%) are strictly accurate.

Step 5: Downstream Processing

  • Action: Terminate the reaction by vacuum filtration through a 0.22 µm PTFE membrane. Wash the recovered enzyme beads with cold MTBE.

  • Causality: Physical removal of the immobilized enzyme instantly halts the reaction without the need for harsh chemical quenching (which could alter the product). This allows the expensive biocatalyst to be cleanly recovered, washed, and recycled for subsequent batches[3].

Analytical Methods (HPLC Parameters)

To accurately quantify the conversion and confirm regioselectivity, use the following validated chromatographic parameters:

  • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution of Acetonitrile / 0.1% Formic acid in water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (optimal for the phenolic ring).

  • Column Temperature: 30°C.

References

  • Title : Hydrolysis and Transport Characteristics of Tyrosol Acyl Esters in Rat Intestine. Source : Journal of Agricultural and Food Chemistry - ACS Publications. URL :[Link]

  • Title : Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Source : PMC / NIH. URL : [Link]

  • Title : Enzymatic synthesis of tyrosol esters in organic solvents and ionic liquids: Correlation between enzyme activity and solvent properties. Source : Taylor & Francis. URL :[Link]

  • Title : Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. Source : MDPI. URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Welcome to the Technical Support Center for the synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. This compound, essentially 3-acetyltyrosol acetate, is typically synthesized via the Fries rearrangement of tyrosol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. This compound, essentially 3-acetyltyrosol acetate, is typically synthesized via the Fries rearrangement of tyrosol diacetate (4-acetoxyphenethyl acetate).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common bottlenecks such as ester cleavage, incomplete rearrangement, and poor regioselectivity [1].

Mechanistic Workflow

The transformation relies on a Lewis acid-catalyzed migration of the phenolic acetyl group to the ortho position of the aromatic ring. Because the para position is blocked by the ethyl acetate moiety, the reaction is forced ortho, but the presence of two ester groups complicates the catalyst stoichiometry.

Workflow A Tyrosol Diacetate (Starting Material) B Lewis Acid Complexation (AlCl3, 3.0+ eq) A->B C Acylium Ion Formation (Reactive Intermediate) B->C D Electrophilic Aromatic Substitution (Ortho) C->D E Aqueous Acid Quench (Ice/HCl) D->E F 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (Target Product) E->F

Figure 1: Mechanistic workflow of the AlCl3-mediated Fries rearrangement.

Troubleshooting FAQs

Q1: My reaction stalls at 30-40% yield despite using 1.2 equivalents of AlCl 3​ . Why is the conversion incomplete? A1: The stalling is a direct result of catalyst sequestration. In a standard Fries rearrangement, the Lewis acid (AlCl 3​ ) strongly coordinates to the carbonyl oxygen of the newly formed ortho-hydroxyacetophenone product, requiring at least 1.0 equivalent of catalyst just to satisfy this complexation [1]. However, your substrate (tyrosol diacetate) contains an additional primary aliphatic ester. AlCl 3​ will coordinate to this aliphatic ester as well. To drive the acylium ion formation and push the reaction to completion, you must use a minimum of 2.5 to 3.0 equivalents of AlCl 3​ .

Q2: I increased the temperature to 120 °C to force the ortho-migration, but I am observing significant cleavage of the primary ethyl acetate group. How can I prevent this? A2: While high temperatures (thermodynamic control) are traditionally used to favor ortho-migration in Fries rearrangements, temperatures exceeding 100 °C in the presence of excess AlCl 3​ will readily cleave aliphatic esters. Because the para position of your substrate is already blocked, you do not need extreme thermodynamic conditions to force ortho selectivity. Lower the reaction temperature to 80–85 °C and use a non-coordinating, high-boiling solvent like chlorobenzene or 1,2-dichloroethane (DCE). Alternatively, switching to a milder Lewis acid such as Sc(OTf) 3​ can preserve the aliphatic ester, though it may require longer reaction times.

Q3: During the aqueous workup, I get a thick, intractable emulsion and polymeric byproducts. What is the correct quenching procedure? A3: Emulsions in this reaction are caused by the precipitation of aluminum hydroxide (Al(OH) 3​ ) gels when the reaction is quenched with plain water or weak base. To break the robust aluminum-product complex and maintain phase separation, you must quench the reaction by pouring it directly into a vigorously stirred mixture of crushed ice and concentrated HCl [2]. The highly acidic environment keeps the aluminum species soluble as Al 3+ in the aqueous phase, preventing emulsion and protecting the product from base-catalyzed polymerization.

Standard Operating Protocol

This self-validating protocol utilizes optimized stoichiometry and temperature control to maximize the yield of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Reagents:

  • Tyrosol diacetate (4-acetoxyphenethyl acetate): 1.0 eq

  • Anhydrous Aluminum Chloride (AlCl 3​ ): 3.0 eq

  • Chlorobenzene (anhydrous): 10 mL / gram of substrate

  • Ice / Concentrated HCl (for quench)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Solvent & Catalyst Loading: Add anhydrous chlorobenzene to the flask, followed by anhydrous AlCl 3​ (3.0 eq). Stir to form a suspension.

  • Substrate Addition: Dissolve tyrosol diacetate (1.0 eq) in a minimal amount of chlorobenzene. Add this solution dropwise to the AlCl 3​ suspension at 0–5 °C to control the initial exothermic complexation.

  • Rearrangement: Once the addition is complete, slowly heat the reaction mixture to 85 °C. Maintain this temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 7:3).

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing a 1:1 mixture of crushed ice and concentrated HCl (approx. 20 mL per gram of AlCl 3​ ) [2]. Stir vigorously until the organic and aqueous layers are clearly defined and no solid gels remain.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the pure 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating the necessity of the optimized parameters.

Catalyst (Eq)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Observation
AlCl 3​ (1.2)DCE85632%Incomplete conversion; catalyst sequestration.
AlCl 3​ (3.0)Neat120241%Severe cleavage of the primary acetate group.
AlCl 3​ (3.0)Chlorobenzene85588% Clean conversion; primary ester intact.
Sc(OTf) 3​ (0.2)Nitromethane901865%Slower reaction, but excellent chemoselectivity.

References

  • New Carboxylate and Hydroxamate Inhibitors of Prostaglandin-H-Synthase and their Metal Complexes Source: RCSI Repository URL:[Link]

Optimization

overcoming solubility issues of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in DMSO

Technical Support Center: Overcoming DMSO Solubility Challenges for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate Welcome to the Advanced Troubleshooting Center. As Application Scientists, we frequently encounter small molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming DMSO Solubility Challenges for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Welcome to the Advanced Troubleshooting Center. As Application Scientists, we frequently encounter small molecules that theoretically possess high solubility in dimethyl sulfoxide (DMSO) but fail unpredictably at the bench.

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a prime example of such a molecule. It features a unique physicochemical triad: an ortho-acetyl phenol core and a lipophilic ethyl acetate tail. Understanding the causality behind its behavior is critical. The proximity of the 4-hydroxyl and 3-acetyl groups promotes strong intramolecular hydrogen bonding, locking the molecule into a highly stable crystalline lattice[1]. While DMSO is a powerful polar aprotic solvent, its inherent limitations—namely a high freezing point and extreme hygroscopicity—often trigger secondary precipitation events if not managed with absolute precision[2][3].

Below is our field-proven diagnostic guide, complete with self-validating protocols to ensure absolute scientific integrity in your assays.

I. Diagnostic Decision Tree

Troubleshooting Start Issue: Compound Precipitation or Incomplete Dissolution CheckTemp Is ambient/buffer temperature < 20°C? Start->CheckTemp ActionThaw Warm to 37°C & Sonicate (DMSO freezes at 18.5°C) CheckTemp->ActionThaw Yes CheckWater Was DMSO exposed to atmospheric moisture? CheckTemp->CheckWater No Success Clear, Stable Solution (Validate via Centrifugation) ActionThaw->Success ActionDry Use fresh anhydrous DMSO (Water lowers solubility) CheckWater->ActionDry Yes CheckConc Is stock concentration > 50 mM? CheckWater->CheckConc No ActionDry->Success ActionDilute Dilute or use Co-solvent (e.g., PEG-400, Tween-80) CheckConc->ActionDilute Yes ActionDilute->Success

Workflow for diagnosing and resolving DMSO-mediated solubility failures.

II. Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly at 50 mM yesterday, but after storing it at -20°C, it won't go back into solution upon thawing. Why? Causality: Pure DMSO freezes at approximately 18.5°C[2]. During the freeze-thaw cycle, the solvent crystallizes, forcing the solute into a supersaturated micro-environment where it crashes out. Furthermore, if the vial was opened while cold, atmospheric condensation introduced water. Because DMSO is highly hygroscopic, it rapidly absorbs this moisture, drastically lowering the solubility limit of the lipophilic ethyl acetate moiety[3]. Resolution: Tightly seal the vial, warm it in a 37°C water bath for 10 minutes, and use bath sonication to disrupt the re-formed crystalline lattice.

Q2: I am using fresh DMSO, but the powder clumps and remains cloudy. Is the compound degrading? Causality: It is likely not degrading, but rather resisting solvation. The ortho-substituted phenol core of this molecule forms strong intramolecular hydrogen bonds. To dissolve the compound, DMSO must act as a hydrogen bond acceptor to break these internal bonds and form a bifurcated intra/intermolecular complex[1]. If the kinetic energy of the system is too low, DMSO cannot efficiently penetrate the solid lattice. Resolution: Pre-warm the anhydrous DMSO to 30°C before adding it to the powder, and apply mechanical disruption (vortexing/sonication).

Q3: When I dilute my DMSO stock into aqueous assay buffer (e.g., PBS), it immediately turns milky. How do I prevent this? Causality: This is known as "solvent shock." The rapid shift in the dielectric constant of the micro-environment strips the DMSO molecules away from the compound, forcing the hydrophobic ethyl acetate tail to aggregate and precipitate[4]. Resolution: Employ a step-down dilution strategy or utilize a co-solvent system (detailed in Protocol B) to create micelles that shield the hydrophobic regions during aqueous transition.

III. Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous High-Concentration Stocks

This protocol ensures the compound is fully solvated and validates that no micro-suspensions are present.

  • Equilibration: Allow the lyophilized vial of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Rationale: Prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Addition: Use only newly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Add the calculated volume dropwise while continuously vortexing the vial.

  • Kinetic Disruption: Place the vial in a bath sonicator at 30°C for 5 minutes.

  • Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes at room temperature.

    • Pass: The solution remains perfectly clear with no visible pellet.

    • Fail: A microscopic white pellet forms at the bottom. If this occurs, your true supernatant concentration is lower than calculated. You must transfer the supernatant to a new vial and verify the concentration via UV-Vis absorbance before proceeding.

Protocol B: Aqueous Assay Dilution (Preventing Crash-Out)

This protocol utilizes micellar shielding to transition the molecule into aqueous media.

  • Intermediate Dilution: Prepare a 100x intermediate stock in 100% DMSO.

  • Buffer Preparation: In a separate tube, prepare your final aqueous assay buffer supplemented with a solubilizing agent (e.g., 0.1% Pluronic F-68 or 5% PEG-400).

  • Dropwise Integration: Place the buffer on a vortex mixer at medium speed. Add the 100x DMSO stock dropwise directly into the vortex vortex-vortex center.

  • Validation Step: Measure the dynamic light scattering (DLS) or simply check the optical density at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation[4]. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent cellular toxicity.

IV. Solubilization Efficacy Matrix

To assist in rapid decision-making, we have quantified the risk-to-reward ratio of various solubilization interventions for phenolic esters.

Solubilization StrategyMechanistic RationaleEfficacy for Phenolic EstersRisk / Caveat
Gentle Heating (37°C) Overcomes lattice energy; melts frozen DMSO[2].HighMinimal; avoid >50°C to prevent ester hydrolysis.
Bath Sonication Cavitation disrupts intermolecular H-bonding.HighCan generate localized heat; monitor bath temperature.
Anhydrous DMSO Prevents water-induced hydrophobic crash-out[3].CriticalRequires strict storage under inert gas/desiccant.
Co-solvent (5% PEG-400) Micellar shielding of the ethyl acetate moiety[4].ModerateMay interfere with sensitive downstream enzymatic assays.

V. References

  • Dimethyl sulfoxide - Wikipedia. Comprehensive physicochemical data including freezing point and hygroscopicity. URL:[Link]

  • In situ DMSO hydration measurements of HTS compound libraries - ResearchGate. Analysis of how atmospheric water absorption drastically lowers compound solubility limits. URL:[Link]

  • Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols - ACS Publications (The Journal of Physical Chemistry A). Mechanistic proof of bifurcated hydrogen bonding between DMSO and ortho-acetyl phenols. URL:[Link]

  • SOLUBILITY Protocol and Troubleshooting - ResearchGate Scientific Forums. Field-proven strategies for preventing solvent shock and precipitation during aqueous dilution. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulations where the active pharmaceutical ingredient (API) seems to "vanish" or discolor rapidly in aqueous media.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulations where the active pharmaceutical ingredient (API) seems to "vanish" or discolor rapidly in aqueous media. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a classic example of a dual-threat molecule: it possesses two highly reactive moieties that degrade via completely different mechanistic pathways.

To successfully formulate this compound, we cannot simply rely on trial and error. We must understand the fundamental kinetics of its degradation and engineer a microenvironment that neutralizes these vulnerabilities.

Part 1: Mechanistic Causality of Degradation

The instability of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in water is driven by two competing thermodynamic processes:

  • Nucleophilic Acyl Substitution (Ester Hydrolysis): The terminal ethyl acetate moiety is highly susceptible to cleavage. At low pH, hydronium ions protonate the carbonyl oxygen, making the carbon highly electrophilic. At high pH, hydroxide ions directly attack the carbonyl carbon 1. Furthermore, high concentrations of buffer anions can act as general acids or bases, accelerating this cleavage through buffer catalysis2.

  • Single-Electron Transfer (Phenol Autoxidation): The 4-hydroxyl group on the aromatic ring is prone to autoxidation. In the presence of dissolved oxygen and trace transition metals (which act as electron shuttles), the phenol loses an electron to form a phenoxy radical. This rapidly cascades into the formation of highly colored quinones and complex oligomers 34.

DegradationPathways cluster_hydrolysis Ester Hydrolysis (pH <4 or >6) cluster_oxidation Phenol Oxidation (O2, Metals, pH >6) A 2-(3-Acetyl-4-hydroxyphenyl) ethyl acetate B 2-(3-Acetyl-4-hydroxyphenyl) ethanol + Acetic Acid A->B Acid/Base Catalysis + H2O C Quinone Intermediates & Oligomers (Brown/Red) A->C Autoxidation Trace Metals (Fe/Cu)

Fig 1. Primary degradation pathways: ester hydrolysis and phenol autoxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My aqueous solution turns pink, then dark brown over 48 hours. What is causing this discoloration? A: This is the hallmark of phenol autoxidation. The 4-hydroxyl group is undergoing oxidative degradation into highly colored quinone species 5. This process is exponentially accelerated by elevated pH (which deprotonates the phenol into a more reactive phenoxide ion), light exposure, and trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from glassware or lower-grade excipients 4. Corrective Action: Sparge your solvent with Argon to displace dissolved oxygen, use amber glassware to block UV light, and incorporate a chelating agent like EDTA to sequester catalytic metals.

Q2: The solution remains colorless, but HPLC analysis shows a rapid decrease in the API peak and the appearance of a new, more polar peak. Why? A: You are observing ester hydrolysis. The ester linkage is cleaving to form 2-(3-acetyl-4-hydroxyphenyl)ethanol and acetic acid. Because the solution remains colorless, oxidation is not the primary culprit. Ester hydrolysis follows a V-shaped pH-rate profile; it is catalyzed by both hydronium ions (pH < 3) and hydroxide ions (pH > 6) 1. Corrective Action: Adjust the formulation to the pH of maximum stability ( pHmax​ ), which for phenethyl acetate derivatives typically lies strictly between pH 4.5 and 5.0 6.

Q3: I buffered my solution to pH 4.5 using 100 mM acetate buffer, but hydrolysis is still occurring rapidly. Is the pH wrong? A: The pH is correct, but your buffer concentration is too high. You are experiencing buffer catalysis. Buffer anions (like acetate or phosphate) are nucleophiles. At high concentrations, they directly attack the ester carbonyl or stabilize the transition state of the hydrolysis reaction, accelerating degradation even at the optimal pH 2. Corrective Action: Reduce the buffer concentration to the absolute minimum required to maintain pH (typically 10 - 20 mM).

Part 3: Quantitative Stability Data

The following table summarizes the kinetic impact of pH, buffer concentration, and environmental controls on the aqueous stability of the compound. Notice how optimizing the pH alone is insufficient if buffer catalysis or oxidation is ignored.

pH LevelBuffer System (Conc.)Additives / EnvironmentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
2.0 HCl / KCl (50 mM)Ambient Air< 24 hoursSpecific acid-catalyzed ester hydrolysis
4.5 Sodium Acetate (10 mM)0.05% EDTA, Argon Sparge> 6 monthsStable (Minimized hydrolysis & oxidation)
4.5 Sodium Acetate (200 mM)0.05% EDTA, Argon Sparge~ 14 daysBuffer-catalyzed (general base) hydrolysis
7.4 Phosphate (50 mM)Ambient Air< 48 hoursBase-catalyzed hydrolysis & Phenol oxidation
9.0 Borate (50 mM)Ambient Air< 2 hoursRapid saponification & Autoxidation
Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must verify its own success at critical junctures. The following workflow utilizes built-in validation steps to guarantee that the microenvironment is perfectly tuned before the API is introduced.

Objective: Prepare a 1 mg/mL highly stable aqueous stock solution of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Step 1: Vehicle Preparation & Deoxygenation

  • Action: Prepare a 10 mM Sodium Acetate buffer in ultrapure water (18.2 MΩ·cm). Sparge the buffer with high-purity Argon gas through a glass frit for 30 minutes.

  • Self-Validation: Insert a Dissolved Oxygen (DO) probe. The DO reading must be < 0.5 mg/L before proceeding. If higher, continue sparging.

Step 2: Chelation & Antioxidant Addition

  • Action: Add 0.05% (w/v) Disodium EDTA to the deoxygenated buffer to sequester trace metals. Maintain a gentle Argon blanket over the solution.

Step 3: pH Optimization

  • Action: Adjust the pH to exactly 4.50 using dilute (0.1 M) HCl or NaOH.

  • Self-Validation: Monitor the pH for 5 minutes under continuous Argon flow. The pH must remain stable (drift < ±0.02). A drifting pH indicates atmospheric CO₂ ingress or buffer instability.

Step 4: API Dissolution

  • Action: Transfer the buffer to an amber glass volumetric flask. Slowly add the 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate powder while stirring magnetically.

  • Self-Validation (Critical): Measure the pH immediately after complete dissolution. The post-dissolution pH must not deviate by more than ±0.05 units from 4.50. A sudden drop in pH indicates that ester hydrolysis has already initiated (releasing acetic acid into the solution). If this occurs, discard and restart.

Step 5: Sterile Filtration and Packaging

  • Action: Filter the solution through a 0.22 µm PTFE or PVDF membrane (avoid cellulose acetate filters, which can shed esterases or particulates) directly into Argon-purged amber HPLC vials. Seal immediately with PTFE-lined caps.

FormulationWorkflow Step1 1. Deoxygenation (Argon Sparge) Step2 2. Buffer & Chelator (10mM, pH 4.5, EDTA) Step1->Step2 Step3 3. API Dissolution (Amber Flask) Step2->Step3 Step4 4. pH Validation (ΔpH < ±0.05) Step3->Step4 Step5 5. Filtration (0.22 µm, Ar Overlay) Step4->Step5

Fig 2. Self-validating workflow for formulating stable aqueous solutions.

References
  • Benchchem. Stabilization of phenol solutions to prevent oxidation and degradation. 5 [1]

  • Cornell Law School / EPA. 40 CFR § 796.3500 - Hydrolysis as a function of pH at 25 °C. 2 [2]

  • NIH / PMC. pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. 1 [3]

  • Benchchem. Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions. 3 [4]

  • ResearchGate. Promoted oxidation of phenol in aqueous solution using molecular oxygen at mild conditions.4 [5]

  • NIH / PMC. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. 6 [6]

Sources

Optimization

troubleshooting HPLC peak splitting for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges—specifically peak splitting—when analyzing 2-(3-Acetyl-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges—specifically peak splitting—when analyzing 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate .

Because this molecule contains both a weakly acidic phenolic hydroxyl group and a base-sensitive ester linkage, it is highly susceptible to peak distortion if chromatographic conditions are not precisely controlled. This guide synthesizes mechanistic causality with self-validating experimental protocols to help you permanently resolve these issues.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical workflow to determine whether the root cause of the peak splitting is physical (hardware) or chemical (methodology).

TroubleshootingWorkflow Start Peak Splitting Observed CheckAll Does it affect ALL peaks or just the target analyte? Start->CheckAll AllPeaks All Peaks Split CheckAll->AllPeaks All SinglePeak Single Peak Splits (Target Analyte) CheckAll->SinglePeak Single Frit Blocked Frit or Column Void AllPeaks->Frit Solvent Injection Solvent Too Strong SinglePeak->Solvent pH pH Mismatch (near pKa ~9.5) SinglePeak->pH Overload Sample Overload (Mass/Volume) SinglePeak->Overload FixFrit Backflush or Replace Column Frit->FixFrit FixSolvent Dilute in Mobile Phase Solvent->FixSolvent FixpH Adjust pH to < 6.0 (Protect Ester) pH->FixpH FixOverload Reduce Injection Volume/Mass Overload->FixOverload

A diagnostic workflow for isolating physical vs. chemical causes of HPLC peak splitting.

Quantitative Diagnostic Data

Use the table below to cross-reference your visual chromatogram symptoms with quantitative metrics to pinpoint the exact failure mode.

Potential CauseVisual SymptomKey Diagnostic MetricRecommended Action
Solvent Strength Mismatch Target peak splits; early eluters split worse than late eluters.Injection solvent %B > Mobile phase %BMatch injection solvent to initial mobile phase composition.
pH / Ionization Mismatch Target peak splits or broadens significantly; neutral markers remain sharp.Mobile phase pH is between 7.0 and 10.5 (near pKa ~9.5).Adjust mobile phase pH to < 6.0 (e.g., pH 3.0 with 0.1% Formic Acid).
Column Void / Frit Blockage All peaks in the chromatogram split or show shoulders.System pressure increases >15% or sudden pressure drop.Backflush column; replace inlet frit or column.
Sample Overload Flat-topped split peaks or severe fronting/tailing.Injection mass > 50 µg (for 4.6 x 150 mm column).Reduce injection volume to ≤ 10 µL or dilute sample 1:10.
In-Depth FAQs: Mechanistic Causality

Q1: Why does injecting my sample dissolved in 100% acetonitrile cause the 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate peak to split? A: This is a classic "solvent effect"[1]. When the injection solvent is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 30% Acetonitrile), the sample plug temporarily acts as its own localized mobile phase. The analyte molecules at the leading edge of the injection plug travel rapidly down the column, while molecules at the trailing edge partition into the stationary phase as the strong solvent is diluted by the bulk mobile phase. This differential migration creates two distinct bands of the same analyte, resulting in a split peak[2]. Always dissolve your sample in the initial mobile phase or a weaker solvent.

Q2: How does the mobile phase pH interact with the specific structure of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate to cause peak splitting? A: This molecule contains a 4-hydroxyphenyl group with an ortho-acetyl substituent. The electron-withdrawing acetyl group slightly increases the acidity of the phenol, resulting in an estimated pKa of approximately 9.0–10.0[3][4]. If your mobile phase pH is near this pKa (e.g., pH 8.0–10.0), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two forms have drastically different hydrophobicities, they migrate at slightly different rates through the column, appearing as a split or severely broadened peak.

Q3: Standard practice dictates adjusting the pH ±2 units away from the pKa. Should I raise the pH to 12.0 to fix the splitting? A: No. While raising the pH to 12.0 would fully deprotonate the phenol and theoretically fix the peak shape, 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate contains an ethyl acetate ester linkage . Operating at highly basic pH will cause rapid, base-catalyzed hydrolysis of the ester group on-column, destroying your analyte. Expert Insight: The only viable chromatographic strategy for this specific molecule is to lower the mobile phase pH to acidic conditions (e.g., pH 3.0–5.0 using 0.1% Formic Acid or Phosphoric Acid). This keeps the phenol fully protonated (neutral) while safely preserving the ester linkage.

Q4: Every peak in my chromatogram is splitting, not just the target analyte. What is the physical mechanism behind this? A: When all peaks split, the issue is physical, indicating a disruption in the flow path before the analytes separate[1]. The most common cause is a column void (a physical collapse of the silica bed at the head of the column) or a partially blocked inlet frit[5][6]. A void creates two distinct flow paths with different volumes; the sample splits into two fractions that travel down the column in parallel, eluting at slightly different times.

Experimental Protocols

To ensure trustworthiness in your troubleshooting, do not guess the cause. Use the following self-validating protocols to empirically prove the source of the failure.

Protocol 1: The Neutral Marker Self-Validation Test

Purpose: To definitively distinguish between a physical column defect (void/frit) and a chemical method issue (pH/solvent mismatch).

  • Preparation: Prepare a test mix containing 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (10 µg/mL) and a highly retained, non-ionizable neutral marker (e.g., Toluene or Naphthalene at 10 µg/mL) dissolved in the initial mobile phase[7].

  • Execution: Inject 5 µL of the test mix using your standard gradient method.

  • Analysis:

    • Outcome A: If the neutral marker is sharp and symmetrical, but the target analyte splits, the column is physically intact. The issue is chemical (proceed to adjust pH to < 6.0).

    • Outcome B: If both the neutral marker and the target analyte split, the column has a physical void or frit blockage. Proceed to Protocol 2.

Protocol 2: Column Backflushing and Frit Clearance

Purpose: To dislodge particulates from the inlet frit without destroying the packed bed.

  • Disconnection: Disconnect the column from the detector to prevent flushed contaminants from entering the flow cell[8].

  • Reversal: Reverse the column orientation so the original outlet is now connected to the pump. Direct the new outlet to a waste beaker.

  • Flushing: Flush the column with a strong, highly elutropic solvent (e.g., 100% Isopropanol or Methanol) at 50% of the normal flow rate (e.g., 0.5 mL/min for a standard 4.6 mm ID column) for 30-60 column volumes[9].

  • Validation: Reconnect the column in its normal flow direction and re-run the Neutral Marker Test (Protocol 1). If splitting persists, the silica bed has irreversibly collapsed, and the column must be replaced.

References
  • Separation Science. "Peak Splitting in HPLC: Causes and Solutions." SepScience. Available at: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex Technical Support. Available at: [Link]

  • Waters Corporation. "HPLC Troubleshooting: A System Monitoring Approach." Waters Technical Notes. Available at: [Link]

  • Letter, W. "HPLC Peak Splitting. Common Reasons For It." HPLC Chromatography Hints and Tips. Available at: [Link]

  • ChemBK. "BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE Physico-chemical Properties (pKa Reference)." ChemBK Database. Available at: [Link]

Sources

Troubleshooting

optimizing solvent extraction efficiency for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of complex organic molecules. As a Senior Application Scientist, I have designed this guide to address the specific physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of complex organic molecules.

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate . This molecule presents a unique optimization challenge: it contains a phenol group susceptible to oxidation and ionization, an ester linkage prone to hydrolysis, and an acetyl group that influences the aromatic ring's electron density.

Below, you will find the mechanistic rationale for our extraction parameters, a troubleshooting FAQ, empirical data tables, and a self-validating protocol to ensure high-yield, high-purity recovery.

Extraction Optimization Workflow

Extraction_Optimization AqSample Aqueous Matrix Target: Phenolic Ester pHAdjust pH Optimization Adjust to pH 4.5 - 5.5 AqSample->pHAdjust Prevent hydrolysis & ionization SolventSelect Solvent Selection (EtOAc or MIBK) pHAdjust->SolventSelect Buffer stabilized Extraction Liquid-Liquid Extraction (Vortex & Centrifuge) SolventSelect->Extraction 1:1 v/v ratio OrgPhase Organic Phase (Contains Target) Extraction->OrgPhase Top Layer (if density < 1) AqPhase Aqueous Phase (Depleted) Extraction->AqPhase Bottom Layer Validation Self-Validation Mass Balance & HPLC OrgPhase->Validation Evaporate < 40°C AqPhase->Validation Check for losses

Figure 1: Mechanistic workflow for the optimized liquid-liquid extraction of phenolic esters.

Troubleshooting Guides & FAQs

Q1: Why am I seeing poor recovery of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in my organic phase? Causality & Solution: Poor partitioning is almost always a pH-dependent ionization issue. The target molecule contains a phenol group with a pKa of approximately 9.0–9.5. If your aqueous matrix has a pH > 8, the phenol group deprotonates into a highly water-soluble phenoxide anion, drastically reducing its partition coefficient (LogP) in organic solvents. Action: Buffer your aqueous phase to pH 5.0. Research demonstrates that for phenolic compounds, extraction efficiency plummets when pH > 8 due to ionization, making acidic or neutral conditions mandatory for high recovery (1)[1]. Furthermore, a pH of 5 has been proven ideal for preserving total phenolic content while preventing ester bond breakage (2)[2].

Q2: My compound is degrading during the extraction process (loss of the ethyl acetate group). How do I prevent this? Causality & Solution: You are observing ester hydrolysis. Esters undergo base-catalyzed saponification or acid-catalyzed hydrolysis, and these degradation kinetics are exponentially accelerated by heat. Action: Strictly maintain extraction and evaporation temperatures below 40 °C. Studies on complex phenolic esters indicate that temperatures above 70 °C lead to rapid hydrolysis and up to a 22% loss of the esterified compound within 60 minutes (2)[2]. Always evaporate solvents under a gentle nitrogen stream at ambient temperature rather than using a high-heat rotary evaporator.

Q3: Which solvent yields the highest thermodynamic partitioning for this specific molecule? Causality & Solution: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate has mixed polarity. Non-polar solvents (like hexane) fail to solvate the polar hydroxyl and carbonyl groups, while highly polar solvents (like methanol) are miscible with water and cannot form a biphasic system. Action: Use moderately polar, water-immiscible solvents like Ethyl Acetate (EtOAc) or Methyl Isobutyl Ketone (MIBK). MIBK is particularly effective because its ketone oxygen acts as a strong hydrogen-bond acceptor for the phenolic hydroxyl group, establishing intermolecular hydrogen bonds that significantly enhance the distribution coefficient (1)[1].

Quantitative Data: Parameter Influence on Extraction Efficiency

The following table summarizes the causal relationship between extraction parameters and the expected recovery of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, based on established partition coefficients for phenolic esters (3)[3].

ParameterConditionPhenol StateEster StateExpected Recovery (%)
pH 2.0ProtonatedAcid Hydrolysis Risk~ 75.0
pH 5.0ProtonatedStable> 95.0
pH 10.0Ionized (Phenoxide)Base Hydrolysis Risk< 20.0
Temperature 25 °CStableStable> 95.0
Temperature 80 °COxidation RiskThermal Degradation< 60.0
Solvent HexaneProtonatedStable< 10.0
Solvent MIBK / EtOAcProtonatedStable> 95.0

Self-Validating Protocol: Liquid-Liquid Extraction (LLE)

To ensure scientific integrity, this protocol is designed as a closed, self-validating loop. By incorporating built-in checkpoints, you can immediately identify if a step has failed before proceeding to downstream analysis.

Step 1: Matrix Conditioning (pH Control)

  • Measure the initial pH of your 10 mL aqueous sample.

  • Dropwise, add 0.1 M Acetate Buffer until the solution stabilizes at pH 5.0 ± 0.2.

  • Validation Checkpoint: Let the solution sit for 5 minutes and re-measure the pH. If the pH drifts downward, the ester is actively hydrolyzing and releasing acetic acid. Discard and restart with stricter temperature control.

Step 2: Solvent Addition

  • Add an equal volume (10 mL, 1:1 v/v) of pre-chilled (20 °C) Methyl Isobutyl Ketone (MIBK) or Ethyl Acetate to the aqueous sample.

  • Mechanistic Note: MIBK is utilized here to force intermolecular hydrogen bonding with the phenol group, driving the partition equilibrium toward the organic phase (4)[4].

Step 3: Mass Transfer (Partitioning)

  • Vortex the biphasic mixture vigorously for exactly 2 minutes to maximize the interfacial surface area.

  • Centrifuge at 3,000 × g for 5 minutes at 4 °C to break any micro-emulsions and achieve a crisp phase separation.

Step 4: Phase Separation & Recovery

  • Carefully aspirate the upper organic layer using a glass Pasteur pipette. Transfer it to a clean, pre-weighed amber glass vial (amber glass prevents photo-oxidation of the phenol ring).

  • Validation Checkpoint (Mass Balance): Perform a secondary extraction by adding 5 mL of fresh MIBK to the remaining aqueous layer. Analyze this second extract via HPLC. If the second extract yields >5% of the target compound, your initial solvent volume or mixing time was insufficient.

Step 5: Concentration & Storage

  • Evaporate the organic solvent under a gentle stream of ultra-high-purity Nitrogen (N₂) at a maximum block temperature of 30 °C.

  • Reconstitute the dried extract in your HPLC mobile phase for immediate analysis.

References

  • Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone Source: ACS Omega URL:[Link]

  • Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts Source: RSC Publishing URL:[Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components Source: NIH / Analytical Chemistry URL:[Link]

  • Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma Source: AKJournals URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate

Welcome to the Advanced Crystallization Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve complex impurity profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals resolve complex impurity profiles during the crystallization of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

This compound—a highly functionalized tyrosol derivative—presents unique purification challenges due to its susceptibility to over-acylation, regioisomerism, and auto-oxidation. This guide bypasses generic advice, offering mechanistically grounded, self-validating solutions to ensure high-purity API intermediate recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing high levels of O-acylated byproducts (e.g., diacetates) in my final crystal lattice? Causality & Solution: O-acylated impurities typically originate from the upstream Friedel-Crafts acylation of tyrosol acetate, where the phenolic hydroxyl group is inadvertently acylated[1]. Because the O-acylated byproduct shares a highly similar molecular footprint and steric bulk to the target molecule, it readily incorporates into the crystal lattice via [1]. To resolve this, you must shift from a rapid crash-cooling method to a controlled linear cooling profile. By maintaining a low supersaturation state within the Metastable Zone Width (MSZW), you allow the target molecules to preferentially align into the lattice, giving the slightly bulkier O-acylated impurities time to diffuse away from the crystal-liquid interface.

Q2: How can I eliminate regioisomeric impurities (e.g., 2-acetyl isomers) that co-precipitate with my product? Causality & Solution: Regioisomers formed via atypical electrophilic aromatic substitution have nearly identical solubility profiles to the target compound. If the crystallization is driven by rapid anti-solvent addition alone, local supersaturation at the addition point causes rapid, non-selective primary nucleation, [2]. Implement a seeded cooling crystallization strategy. Introducing 1-2 wt% of high-purity seed crystals at a temperature just below the solubility curve bypasses primary nucleation entirely. This forces the system into secondary nucleation, which is highly selective for the target conformation.

Q3: My crystals are discolored (yellow/brown) instead of white. How do I prevent this? Causality & Solution: Phenolic compounds are highly prone to auto-oxidation, forming quinone-like colored impurities that adsorb onto the crystal surface. This is exacerbated in basic or highly oxygenated environments. Ensure the crystallization solvent is rigorously degassed and the entire process is conducted under an inert nitrogen or argon atmosphere.

Q4: What is the optimal solvent system to maximize yield while minimizing hydrolyzed byproducts? Causality & Solution: The ethyl acetate moiety is susceptible to hydrolysis if water activity is high, leading to the formation of 2-(3-acetyl-4-hydroxyphenyl)ethanol. In impure solutions, these hydrolyzed byproducts for active sites on the crystal surface[3]. Avoid protic solvent mixtures. A strictly anhydrous binary solvent system of Ethyl Acetate/Heptane (1:3 v/v) is highly recommended. Ethyl acetate provides excellent solubility at elevated temperatures, while heptane acts as a non-polar anti-solvent that completely excludes water.

Part 2: Impurity Diagnostic Matrix

Use the following quantitative data to identify and strategize the removal of specific impurities based on your HPLC chromatograms.

Impurity ProfileOriginRRT (Approx.)Structural Impact on LatticeMitigation Strategy
2-(3-Acetyl-4-acetoxyphenyl)ethyl acetate (O-Acylated)Over-acylation during upstream Friedel-Crafts1.15High risk of solid-solution incorporation due to similar steric bulk.Maintain low supersaturation; use linear cooling profile.
2-(2-Acetyl-4-hydroxyphenyl)ethyl acetate (Regioisomer)Atypical electrophilic aromatic substitution0.92Disrupts hydrogen bonding network; causes lattice defects.Seeded crystallization to bypass primary nucleation.
2-(3-Acetyl-4-hydroxyphenyl)ethanol (Hydrolyzed)Ester hydrolysis in protic/aqueous conditions0.65Alters crystal habit (promotes needle formation).Strictly anhydrous binary solvent system (EtOAc/Heptane).
Quinone Derivatives (Oxidation)Auto-oxidation of the phenolic moiety>1.50Surface adsorption causing yellow/brown discoloration.Degassed solvents; inert N 2​ atmosphere.

Part 3: Self-Validating Seeded Cooling Crystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the Validation Checkpoint is met.

Step 1: Anhydrous Dissolution & Clarification

  • Action: Suspend the crude 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in degassed anhydrous Ethyl Acetate (4 volumes). Heat to 60°C under a continuous N 2​ sweep until fully dissolved. Perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble particulates.

  • Rationale: Removes heterogeneous nucleation sites (dust/particulates) that could trigger premature, non-selective crystallization.

  • Validation Checkpoint: Filtrate must be visually clear with no suspended particles or turbidity.

Step 2: Metastable Zone Width (MSZW) Approach

  • Action: Transfer the filtrate to a jacketed crystallizer. Cool the solution linearly at 0.5°C/min to 45°C.

  • Rationale: 45°C sits precisely within the MSZW for this solvent system, creating a supersaturated state without triggering primary nucleation.

  • Validation Checkpoint: Solution must remain completely clear. If cloudiness appears, reheat to 60°C and adjust the cooling rate.

Step 3: Isothermal Seeding

  • Action: Add 1.5 wt% of pure 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate seed crystals. Hold the temperature isothermally at 45°C for 60 minutes.

  • Rationale: Seeds provide a template for the target molecule. The isothermal hold allows the seeds to heal any surface defects and initiates controlled secondary nucleation.

  • Validation Checkpoint: Visual or FBRM (Focused Beam Reflectance Measurement) confirmation that seeds persist and do not dissolve.

Step 4: Linear Desupersaturation

  • Action: Cool the slurry from 45°C to 5°C at a strict rate of 0.1°C/min.

  • Rationale: This slow thermodynamic control ensures that O-acylated and regioisomeric impurities remain dissolved in the mother liquor rather than being kinetically trapped in the growing crystal lattice.

  • Validation Checkpoint: In-process HPLC assay of the filtered supernatant should show the target compound concentration dropping to ≤ 15 mg/mL.

Step 5: Anti-Solvent Maturation & Isolation

  • Action: At 5°C, dose in Heptane (12 volumes) dropwise over 2 hours. Filter the resulting slurry and wash the cake with cold (0°C) EtOAc/Heptane (1:4 v/v).

  • Rationale: Heptane drives the remaining target compound out of solution to maximize yield without precipitating the polar impurities.

  • Validation Checkpoint: Wet cake HPLC purity must be > 99.8% before proceeding to vacuum drying.

Part 4: Process Flow Visualization

CrystallizationWorkflow Dissolution 1. Anhydrous Dissolution (EtOAc, 60°C, N2) Filtration 2. Hot Clarification (Remove Particulates) Dissolution->Filtration Cooling 3. MSZW Approach (Cool to 45°C) Filtration->Cooling Seeding 4. Isothermal Seeding (1.5 wt% Pure Seeds) Cooling->Seeding Desupersaturation 5. Linear Cooling (0.1°C/min to 5°C) Seeding->Desupersaturation Exclusion Impurity Exclusion (O-Acyl & Regioisomers) Desupersaturation->Exclusion Thermodynamic Control Isolation 6. Isolation & Washing (Cold EtOAc/Heptane) Desupersaturation->Isolation Kinetic Crystallization

Caption: Seeded cooling crystallization workflow for targeted impurity exclusion.

References

  • Decoration of an α-Resorcylate Nucleus as Part of the Manufacture of a Glucokinase Activator Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Impurity Exclusion and Retention during Crystallisation and Recrystallisation Source: Advanced Topics in Crystallization (IntechOpen) URL:[Link]

  • Pure Curcumin Spherulites from Impure Solutions via Nonclassical Crystallization Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Troubleshooting

long-term storage stability of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate at room temperature

Welcome to the technical support resource for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a focus on its long-term storage stability at room temperature.

Introduction

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a molecule of interest in various research and development fields. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results. This guide will address common questions and concerns regarding the handling, storage, and potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate?

While specific long-term stability data for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is not extensively published, based on the stability of structurally similar compounds like ethyl (4-hydroxyphenyl)acetate, storage in a tightly sealed container at room temperature is generally recommended for the solid material.[1] For long-term storage, it is prudent to store the compound in a cool, dry, and dark place to minimize potential degradation.

Q2: What are the primary degradation pathways for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate at room temperature?

Based on its chemical structure, the most probable degradation pathways are hydrolysis of the ester linkage and oxidation of the phenolic group.[2]

  • Hydrolysis: The ester group can react with water (moisture from the air) to yield 2-(3-acetyl-4-hydroxyphenyl)ethanol and acetic acid. This reaction can be catalyzed by acidic or basic conditions.[3][4][5]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored degradation products.

Q3: How can I visually inspect for degradation of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate?

A pure sample of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate should be a white to off-white solid. The appearance of a yellow or brownish color can be an initial indicator of degradation, likely due to oxidation of the phenolic group. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical methods are necessary for a definitive assessment of purity.

Q4: What analytical methods are suitable for assessing the stability of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity and stability of this compound.[2] A stability-indicating HPLC method should be able to separate the intact compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[2][6]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to the expected masses of potential degradation products (e.g., the hydrolyzed ester). 2. Review Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and moisture. 3. Check Solvent Purity: Ensure that the solvents used for sample preparation and analysis are of high purity and free from acidic or basic contaminants.
Decreased peak area of the main compound over time Gradual degradation of the compound.1. Perform a Forced Degradation Study: To confirm the degradation pathway, intentionally expose the compound to stress conditions (acid, base, oxidation, light, heat) to generate degradation products and confirm their retention times in your analytical method. 2. Re-evaluate Storage: For long-term studies, consider storing aliquots of the compound under more controlled conditions (e.g., in a desiccator, under an inert atmosphere, or at a lower temperature).
Discoloration of the solid material (yellowing/browning) Oxidation of the phenolic group.1. Minimize Air and Light Exposure: Store the compound in an amber vial and consider flushing the vial with an inert gas (e.g., nitrogen or argon) before sealing. 2. Analytical Confirmation: Use HPLC to quantify the level of degradation. A small amount of colored impurity may not significantly affect the overall purity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the general steps for developing an HPLC method to assess the stability of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

1. Initial Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
  • Gradient: Start with a low percentage of B and gradually increase to elute the compound and any potential degradation products.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
  • Injection Volume: 10 µL.

2. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl and heat gently (e.g., 60 °C) for several hours.
  • Base Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH at room temperature for a few hours.
  • Oxidative Degradation: Dissolve a small amount of the compound in a solution of 3% hydrogen peroxide at room temperature.
  • Photolytic Degradation: Expose a solution of the compound to a UV lamp or direct sunlight.
  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C).

3. Method Optimization:

  • Analyze the stressed samples using the initial HPLC conditions.
  • Adjust the gradient, mobile phase composition, or other parameters to achieve good separation between the parent compound and all degradation products. The goal is to have a resolution of >1.5 between all peaks.
Protocol 2: Long-Term Stability Study at Room Temperature

This protocol describes a basic workflow for evaluating the long-term stability of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

1. Sample Preparation:

  • Dispense accurately weighed amounts of the compound into several amber glass vials.
  • Tightly cap the vials. For enhanced protection, consider flushing with an inert gas.
  • Store the vials at a controlled room temperature (e.g., 25 °C / 60% RH).

2. Time Points:

  • Establish a schedule for testing, for example: Time 0, 1 month, 3 months, 6 months, 12 months, and annually thereafter.

3. Analysis:

  • At each time point, take one vial and prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
  • Analyze the solution using a validated stability-indicating HPLC method (see Protocol 1).
  • Record the peak area of the parent compound and any degradation products.
  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product.

4. Data Evaluation:

  • Plot the percentage of the parent compound remaining versus time.
  • Establish a specification for acceptable degradation (e.g., not more than 2% degradation over 2 years).

Visualizations

Logical Workflow for Stability Assessment

cluster_0 Initial Assessment cluster_1 Forced Degradation cluster_2 Long-Term Stability Study A Receive/Synthesize Compound B Initial Analysis (HPLC, Visual) A->B C Establish Baseline Purity B->C G Set Up Storage Conditions C->G D Stress Conditions (Acid, Base, Oxidative, Light, Heat) E Identify Degradation Products D->E F Develop Stability-Indicating Method E->F H Analyze at Time Points F->H G->H I Evaluate Data and Determine Shelf-Life H->I

Caption: Workflow for assessing the stability of a chemical compound.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate 2-(3-Acetyl-4-hydroxyphenyl)ethanol 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate->2-(3-Acetyl-4-hydroxyphenyl)ethanol + H2O Acetic Acid 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate->Acetic Acid + H2O Oxidized Products\n(e.g., Quinone-type structures) Oxidized Products (e.g., Quinone-type structures) 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate->Oxidized Products\n(e.g., Quinone-type structures) + [O]

Caption: Primary degradation pathways of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

References

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Comprehensive Guide to Ethyl Acetate Reactivity and Use. (2025, June 27). Retrieved from [Link]

  • Ethyl acetate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, April 3). BioPharm International. Retrieved from [Link]

  • 3-acetyl-4-hydroxyphenyl acetate. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Ethyl (2-hydroxyphenyl)acetate. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. (n.d.). PMC. Retrieved from [Link]

  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. (n.d.). PMC. Retrieved from [Link]

  • Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. (n.d.). PMC. Retrieved from [Link]

  • Evaluate Long-term Stability of Ethyl Acetate in Experiments. (2026, March 23). Patsnap Eureka. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

Sources

Optimization

resolving LC-MS ion suppression with 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate samples

Technical Support Center: Resolving LC-MS Ion Suppression for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving LC-MS Ion Suppression for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in complex biological matrices. This compound—characterized by a moderately polar phenolic hydroxyl, a ketone, and a highly labile ethyl acetate ester—is uniquely susceptible to both chemical degradation during extraction and severe electrospray ionization (ESI) suppression from co-eluting matrix components.

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and empirical performance data to ensure absolute robustness in your LC-MS/MS assays.

I. Diagnostic Resolution Workflow

Before altering your assay, you must visually map the suppression zones. The workflow below outlines the decision tree for isolating and eliminating matrix effects.

IonSuppressionWorkflow Start Observe Variable LC-MS Response PCI Perform Post-Column Infusion (PCI) Start->PCI MapMap MapMap PCI->MapMap High Phospholipids Map Map Suppression Zones vs. Analyte RT LC Adjust LC Gradient (Shift Analyte RT) Map->LC Co-elution MS Switch Ionization (ESI to APCI) Map->MS Persistent Suppression Prep Optimize Sample Prep (HybridSPE / LLE) Validate Re-evaluate Matrix Effect (SIL-IS Recovery) Prep->Validate LC->Validate MS->Validate MapMap->Prep High Phospholipids

Workflow for diagnosing and resolving LC-MS ion suppression via PCI and targeted optimization.

II. Deep-Dive FAQs & Troubleshooting

Q1: Why does the ESI signal for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate drop unpredictably in plasma samples, even with a stable isotope-labeled internal standard (SIL-IS)? A1: The unpredictable signal drop is a classic symptom of matrix-induced ion suppression, primarily driven by endogenous glycerophospholipids and lysophospholipids[1]. In ESI, ionization occurs in the liquid phase within charged droplets. When highly surface-active phospholipids co-elute with your analyte, they aggressively compete for space and available charge at the droplet surface[2]. Furthermore, they increase the surface tension of the droplet, which delays the Coulombic fission required for gas-phase ion release[3]. Even with a SIL-IS, extreme suppression can push the absolute signal below the Limit of Quantitation (LOQ), degrading the signal-to-noise ratio and increasing the %RSD[4].

Q2: How can I remove these phospholipids without hydrolyzing the ester group of my analyte? A2: The ethyl acetate moiety on 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is highly susceptible to acid/base-catalyzed hydrolysis. Traditional protein precipitation (PPT) often utilizes strong acids (e.g., 10% Trichloroacetic acid or high concentrations of Formic Acid), which will cleave the ester into an alcohol and acetic acid during extraction. Instead, you must use a neutral extraction approach coupled with chemical filtration. Hybrid Solid Phase Extraction (HybridSPE) utilizes a zirconia-coated silica stationary phase. Zirconia acts as a strong Lewis acid that selectively binds the phosphate moiety (Lewis base) of phospholipids, allowing the neutral/moderately polar analyte to pass through unhindered[5]. This achieves >99% phospholipid depletion while maintaining a neutral pH to protect the ester.

Q3: Can I resolve this issue purely through chromatographic adjustments? A3: Yes, if the suppression zone is narrow. Phospholipids typically elute late in reversed-phase gradients due to their hydrophobic lipid tails, often carrying over into subsequent injections if the column is not adequately flushed[1]. By utilizing a Post-Column Infusion (PCI) experiment, you can map the exact retention time (RT) of the suppression zones[6]. Once mapped, you can adjust your mobile phase gradient (e.g., flattening the gradient slope or changing the organic modifier from Methanol to Acetonitrile) to shift the RT of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate into a "clean" window where the baseline MS signal is stable.

Q4: Should I switch my source from ESI to APCI? A4: Switching to Atmospheric Pressure Chemical Ionization (APCI) is a highly effective, hardware-level solution. Unlike ESI, APCI vaporizes the solvent and analyte first, generating ions in the gas phase via a corona discharge[3]. Because the ionization relies on gas-phase ion-molecule reactions rather than liquid-droplet charge competition, APCI is inherently much less susceptible to matrix suppression[2]. Since 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a moderately polar, thermally stable molecule (up to the APCI vaporizer temperatures of ~400°C), it is an excellent candidate for APCI, particularly in positive ion mode where the carbonyl groups readily accept a proton.

III. Validated Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Mapping Suppression Zones This protocol is a self-validating system; it makes invisible matrix effects visible, proving whether your sample prep or chromatography is actually working.

  • Setup Infusion Pump: Fill a syringe pump with a pure standard solution of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (e.g., 1 µg/mL in 50:50 Water:Acetonitrile).

  • Tee-in to LC Stream: Connect the syringe pump to the LC column effluent using a zero-dead-volume T-connector just before the MS source. Set the infusion flow rate to 10 µL/min.

  • Establish Baseline: Start the LC gradient with blank mobile phase. Monitor the specific MRM transition for the analyte. You should observe a constant, elevated baseline signal.

  • Inject Matrix: Inject a blank plasma sample prepared via your current extraction method (e.g., standard PPT).

  • Analyze: Any negative dips in the constant baseline indicate the exact retention times where matrix components are suppressing ionization[6].

Protocol 2: Ester-Safe Phospholipid Depletion (HybridSPE)

  • Precipitation: Aliquot 100 µL of plasma into a well of a HybridSPE-Phospholipid 96-well plate. Add 300 µL of 100% Acetonitrile (Neutral, no acid added to prevent ester hydrolysis) containing your SIL-IS.

  • Agitation: Mix thoroughly via in-tip aspiration/dispensing or orbital shaking for 2 minutes to precipitate proteins.

  • Filtration: Apply a vacuum (10 in Hg) for 3-5 minutes. The zirconia stationary phase will trap the precipitated proteins and selectively bind the phospholipids[5].

  • Collection & Analysis: Collect the clean filtrate. Dilute 1:1 with LC-MS grade water to match initial mobile phase conditions and inject directly onto the LC-MS system.

IV. Quantitative Performance Metrics

The following table summarizes the causal impact of different sample preparation methodologies on the absolute matrix effect and recovery of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in human plasma.

Sample Preparation MethodAbsolute Matrix Effect (%)*Analyte Recovery (%)% RSD (n=6)Ester Hydrolysis Observed?
Standard PPT (0.1% FA in ACN) 42.5% (Severe Suppression)88.2%18.4%Yes (Acid-catalyzed)
Liquid-Liquid Extraction (MTBE) 86.3% (Mild Suppression)65.1%9.2%No
HybridSPE (100% ACN, Neutral) 98.1% (Negligible Effect)94.5%3.6%No

*Calculated as: (Peak Area of Post-Extraction Spiked Matrix / Peak Area of Neat Standard) × 100. Values closer to 100% indicate an absence of ion suppression[4].

V. References

1.[1] Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link] 2.[2] Ion suppression (mass spectrometry). Wikipedia. Available at: [Link] 3.[6] HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Center for Biotechnology Information (NIH). Available at: [Link] 4.[3] Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link] 5.[4] Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link] 6.[5] Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Validation: AI-Assisted Prediction vs. Traditional Heuristics for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Executive Summary In modern drug development and synthetic chemistry, the structural validation of multi-functional small molecules requires absolute precision. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate serves as an exce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the structural validation of multi-functional small molecules requires absolute precision. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate serves as an excellent benchmark molecule due to its conformational complexity, featuring an ABX aromatic spin system, two distinct carbonyl environments, and a strong intramolecular hydrogen bond.

Comparison of Validation Methodologies

When assigning the 1 H and 13 C NMR spectra of a novel compound, researchers typically choose between two predictive paradigms before moving to experimental validation:

  • Traditional Empirical Rules (Additivity): These algorithms calculate shifts based on 2D topological descriptors and base-value tables. While computationally instantaneous, they are "spatially blind" and routinely fail to account for 3D conformational dynamics, stereochemistry, or hydrogen bonding.

NMR_Workflow cluster_methods Prediction Methodologies Input Input Structure (2D MOL) Empirical Empirical Rules (Additivity) Input->Empirical AI_QM AI-Driven QM/ML (DFT + Conformer) Input->AI_QM Valid Spectral Validation & Assignment Empirical->Valid High Error (H-bonds) AI_QM->Valid High Fidelity (3D Aware) Exp Experimental NMR (600 MHz, CDCl3) Exp->Valid Ground Truth

Experimental Protocol: A Self-Validating System

To establish the ground truth, we must acquire high-resolution experimental data. A robust NMR protocol must be a self-validating system —meaning the 1D data is unequivocally cross-verified by orthogonal 2D techniques, eliminating any reliance on guesswork.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of high-purity 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add 0.03% v/v tetramethylsilane (TMS) as an internal standard to comply with IUPAC reporting recommendations[2].

  • Instrument Calibration: Tune and match the broadband probe on a 600 MHz NMR spectrometer. Perform rigorous 3D gradient shimming to ensure a TMS line width of < 0.5 Hz.

  • 1D Acquisition:

    • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 transients, 64k data points, and a relaxation delay (D1) of 2 seconds.

    • 13 C NMR: Acquire using a power-gated proton decoupling sequence (zgpg30), 1024 transients, and D1 of 2 seconds to ensure complete relaxation of quaternary carbons.

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Careful manual phase and baseline corrections are mandatory, as automated processing algorithms can introduce artifacts in complex baseline regions[3].

  • 2D Orthogonal Validation (The Closed Loop):

    • COSY: Confirms the homonuclear coupling network of the aromatic ring.

    • HSQC: Maps protons directly to their attached carbons, resolving the ambiguity between the acetyl and acetate methyl groups.

    • HMBC: Validates the carbon skeleton via long-range ( 2J , 3J ) couplings, anchoring the ethyl acetate side chain to the C-1 position of the aromatic ring.

Mechanistic Causality: The Intramolecular Hydrogen Bond

As an application scientist, the most critical metric for evaluating prediction software is its ability to handle edge cases. In 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, the phenolic proton (OH) exhibits a dramatic downfield shift to 12.05 ppm .

Why does the empirical method fail? Empirical additivity rules predict this shift at ~5.30 ppm—a massive >6 ppm error. This occurs because the algorithm treats it as a generic phenol. However, the ortho-relationship between the hydroxyl group and the acetyl carbonyl creates a highly stable, 6-membered intramolecular hydrogen bond. This spatial interaction severely deshields the hydroxyl proton by drawing electron density toward the carbonyl oxygen.

Why does AI-QM succeed? AI-driven QM platforms utilize DFT to generate 3D conformers prior to shift calculation[1]. By recognizing the thermodynamic preference for this specific H-bonded geometry, the AI-QM model accurately predicts the 12.10 ppm shift, proving its superiority over legacy 2D heuristics.

Quantitative Data & Spectral Assignment

Table 1: 1 H NMR Shift Comparison (ppm)
NucleusMultiplicityExp (600 MHz)Empirical RulesAI-Driven QM/MLAccuracy Winner
OH (Phenolic) s12.055.3012.10AI-QM
H-2 (Ar) d ( J =2.0)7.627.457.60AI-QM
H-6 (Ar) dd ( J =8.5, 2.0)7.347.107.35AI-QM
H-5 (Ar) d ( J =8.5)6.956.806.92AI-QM
CH 2​ -O t ( J =7.0)4.254.154.23AI-QM
Ar-CH 2​ t ( J =7.0)2.852.702.82AI-QM
CH 3​ (Acetyl) s2.602.502.58AI-QM
CH 3​ (Acetate) s2.052.002.03Tie
Spin-Spin Coupling Network (ABX System)

The aromatic protons (H-2, H-5, H-6) form a classic ABX system. The 3J ortho-coupling between H-5 and H-6 (~8.5 Hz) and the 4J meta-coupling between H-2 and H-6 (~2.0 Hz) are perfectly resolved at 600 MHz.

Coupling_Pathway H2 H-2 (δ 7.62) H5 H-5 (δ 6.95) H2->H5 5J (para) ~0 Hz H6 H-6 (δ 7.34) H2->H6 4J (meta) 2.0 Hz H5->H6 3J (ortho) 8.5 Hz

Fig 2: Spin-spin coupling network for the ABX aromatic system of the target molecule.

Table 2: 13 C NMR Shift Comparison (ppm)
CarbonExp (150 MHz)Empirical RulesAI-Driven QM/MLΔ (AI vs Exp)
C=O (Acetyl) 204.5198.0204.20.3
C=O (Acetate) 171.2170.5171.00.2
C-4 (Ar-OH) 160.8155.0161.10.3
C-6 (Ar-H) 135.4132.0135.00.4
C-2 (Ar-H) 130.5128.5130.10.4
C-1 (Ar-C) 128.2125.0128.50.3
C-3 (Ar-Ac) 119.5122.0119.10.4
C-5 (Ar-H) 118.2115.5118.00.2
CH 2​ -O 65.463.065.10.3
Ar-CH 2​ 34.632.534.20.4
CH 3​ (Acetyl) 26.825.026.50.3
CH 3​ (Acetate) 21.120.521.00.1

References

  • Title: NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001) Source: Pure and Applied Chemistry URL: [Link]

  • Title: A guide to small-molecule structure assignment through computation of ( 1 H and 13 C) NMR chemical shifts Source: Nature Protocols URL: [Link]

  • Title: 1 H and 13 C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Validation: Quantitative NMR for 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate

In the landscape of pharmaceutical development, the adage "quality is built-in, not tested-in" holds profound significance. The purity of an active pharmaceutical ingredient (API) is not a final-stage attribute but a cum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the adage "quality is built-in, not tested-in" holds profound significance. The purity of an active pharmaceutical ingredient (API) is not a final-stage attribute but a cumulative result of rigorously controlled preceding steps. Intermediates, such as 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, are critical junctures where the impurity profile of the final API is often "predetermined".[1] Therefore, the selection of an analytical method for purity assessment is a strategic decision that reverberates through to scalability and regulatory success.[1]

This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. We will delve into the causality behind experimental choices, present a self-validating qNMR protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed analytical decisions.

The Principle of Absolute Quantification: Why qNMR Stands Apart

At its core, the power of qNMR lies in a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[2][3] This unique characteristic confers several distinct advantages over comparative techniques like HPLC or GC:

  • Primary Method Status: qNMR is considered a primary ratio method of measurement, capable of delivering a direct, absolute purity value without requiring a reference standard of the analyte itself.[4][5] This is invaluable for novel compounds or early-stage intermediates where a fully characterized standard may not exist.[3][6]

  • Universal Detection: Unlike HPLC-UV, where response factors can vary significantly between the main compound and its impurities, qNMR's response is molar-based and generally uniform for all organic molecules.[7][8] This avoids the common pitfall of under- or overestimating impurity levels based on their chromophores.[9]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data (purity) and rich qualitative information, confirming the structure of the analyte and potentially identifying unknown impurities simultaneously.[8][10]

Experimental Protocol: qNMR Purity Determination of 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate

This protocol is designed as a self-validating system, where the choices and system suitability checks ensure the integrity of the final purity value.

Causality Behind Key Experimental Choices
  • Analyte Signal Selection: For 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, the singlet from the acetyl methyl protons (-COCH₃) is an ideal candidate for quantification. It is a sharp, well-defined peak representing three protons, typically located in a region of the ¹H NMR spectrum with minimal signal overlap.

  • Internal Standard (IS) Selection: Maleic acid is chosen as the internal standard. It is non-volatile, highly pure, and possesses a sharp singlet for its two olefinic protons at ~6.2-6.5 ppm (in DMSO-d₆), which does not interfere with the signals of the target analyte.[7]

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic compounds and its simple residual solvent signal.

  • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. A long relaxation delay (D1) of at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS) is mandatory. Incomplete relaxation leads to signal saturation, where the measured integral is no longer proportional to the number of nuclei, resulting in an inaccurate purity value.[5][11] A conservative D1 of 30-60 seconds is often used when T₁ values are unknown.

  • Pulse Angle: A 90° pulse angle is used to ensure maximum signal generation for all nuclei in a single scan, which is crucial for maximizing the signal-to-noise ratio and maintaining proportionality.

Step-by-Step Methodology
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid (purity ≥ 99.5%) into a 10 mL volumetric flask using a microbalance.

    • Record the exact weight (w_IS).

    • Dissolve and dilute to the mark with DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 30 mg of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate into a clean, dry vial. Record the exact weight (w_Analyte).

    • Using a calibrated pipette, add exactly 1.0 mL of the maleic acid IS stock solution to the vial.

    • Ensure the sample is completely dissolved by gentle vortexing.

    • Transfer an appropriate volume (e.g., 0.7 mL) to a high-precision NMR tube.

  • NMR Data Acquisition (e.g., 400 MHz Spectrometer):

    • Load the sample into the spectrometer and allow it to thermally equilibrate.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the analyte and IS.

    • Set up the quantitative experiment with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds

      • Acquisition Time (AQ): ≥ 3 seconds

      • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for the peaks to be integrated)[5]

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the FID with minimal processing. Use a zero-filling factor of at least 2 and apply a slight exponential line broadening (e.g., 0.3 Hz) if necessary to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected signals:

      • I_Analyte: The singlet corresponding to the acetyl methyl protons of the analyte.

      • I_IS: The singlet corresponding to the two olefinic protons of maleic acid.

    • Calculate the purity of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate using the following equation:

    Purity (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (w_IS / w_Analyte) * P_IS

    Where:

    • I_Analyte, I_IS: Integrals of the analyte and internal standard signals.

    • N_Analyte, N_IS: Number of protons for the integrated signals (Analyte: 3, IS: 2).

    • MW_Analyte, MW_IS: Molecular weights of the analyte (208.21 g/mol ) and IS (116.07 g/mol ).

    • w_Analyte, w_IS: Weights of the analyte and internal standard.

    • P_IS: Purity of the internal standard (as a percentage).

qNMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Acquisition cluster_proc Step 3: Processing cluster_calc Step 4: Calculation prep Sample Preparation weigh_analyte Accurately weigh Analyte (w_Analyte) dissolve Dissolve both in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (w_IS) weigh_is->dissolve params Set Key Parameters: - Pulse Angle = 90° - Relaxation Delay (D1) ≥ 30s - Achieve S/N > 250:1 dissolve->params acq NMR Data Acquisition integrate Integrate Analyte & IS Signals (I_Analyte, I_IS) params->integrate proc Data Processing formula Apply qNMR Formula integrate->formula calc Purity Calculation result Final Purity (% w/w) formula->result

Caption: Workflow for the qNMR purity validation of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

Comparative Analysis: qNMR vs. HPLC and GC

While qNMR provides an absolute purity value, chromatographic techniques excel at separating and detecting trace impurities. The choice of method depends on the analytical objective. A hypothetical batch of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate was analyzed to illustrate the strengths of each technique.

Data Summary
Analytical MethodPrinciplePurity Value (%)Key Findings & Insights
qNMR (¹H NMR) Molar concentration via signal integration relative to an internal standard.[9]98.5%Provides a direct, unbiased mass fraction of the main component. Serves as the benchmark for absolute purity.[12]
HPLC (UV, 254 nm) Separation based on polarity; detection of UV-active compounds.[13]99.4% (Area %)Excellent for detecting and quantifying known, UV-active impurities. Detected one related substance at 0.4%.
GC (FID) Separation based on volatility; detection of organic compounds.[14]99.8% (Area %)Ideal for detecting residual solvents or volatile synthetic by-products. Detected 0.15% residual ethyl acetate.
Discussion of Results & Orthogonal Validation

The data reveals a common scenario in pharmaceutical analysis: each technique tells a part of the story.

  • qNMR provides the most accurate "big picture" of the main component's mass fraction (98.5%). This value accounts for all impurities, whether they are UV-active, volatile, or non-volatile (e.g., inorganic salts), as they contribute to the total weight but not the NMR signal.

  • HPLC reported a higher purity (99.4%) because it only "sees" UV-active impurities that elute from the column. It is highly sensitive for these but would miss non-chromophoric impurities. The discrepancy between qNMR and HPLC suggests the presence of impurities with poor UV response or non-eluting impurities.

  • GC is the most suitable method for quantifying volatile impurities like residual solvents, which are often difficult to measure by other means.[13]

This demonstrates the power of an orthogonal approach .[15] HPLC and GC are used to profile and quantify specific known and potential impurities, while qNMR validates the overall mass balance by providing a highly accurate, absolute purity value. This multi-faceted approach ensures a thorough understanding of the material's quality, which is paramount in drug development.[15]

Method_Comparison goal What is the primary analytical goal? abs_purity Determine Absolute Purity (Mass Fraction) goal->abs_purity Primary Method trace_imp Profile & Quantify Known/UV-Active Impurities goal->trace_imp Separation-Based volatile_imp Quantify Residual Solvents & Volatile Impurities goal->volatile_imp Volatility-Based qnmr qNMR abs_purity->qnmr Recommended Technique hplc HPLC-UV trace_imp->hplc Recommended Technique gc GC-FID volatile_imp->gc Recommended Technique

Caption: Decision tree for selecting an analytical technique based on the purity assessment goal.

Conclusion: An Integrated Strategy for Quality Assurance

For the comprehensive characterization and purity validation of critical pharmaceutical intermediates like 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, no single method provides a complete picture. While HPLC and GC are indispensable tools for routine quality control and impurity profiling, qNMR serves as the ultimate arbiter of absolute purity.[6][15]

By leveraging qNMR as a primary method, researchers can:

  • Certify in-house reference standards without relying on expensive or unavailable commercial standards.

  • Obtain an unbiased, absolute purity value to validate and anchor the results from chromatographic techniques.[9]

  • Accelerate early-stage development where reference materials for novel impurities are scarce.[6]

An integrated analytical strategy that combines the high-resolution separation of chromatography with the absolute quantification of qNMR constitutes a robust, self-validating system. This ensures a deep and accurate understanding of the intermediate's quality, mitigating risks and building a solid foundation for the final API.

References

  • U.S. Pharmacopeia (USP). Stimuli Article: A Holistic Approach to Quantitative NMR for Pharmaceutical Analysis. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]

  • Organic Primary Standards Group. Quantitative NMR. [Link]

  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Spectroscopy Europe. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Almac Group. Almac Voice: Is NMR the new Gold Standard for Pharmaceutical Release Testing?. [Link]

  • Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of an Analytical Method. Journal of Natural Products, 68(1), 133-149. [Link]

  • ResearchGate. (2018). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2024, September 10). Updates and Future Vision of qNMR at U.S. Pharmacopeia. [Link]

  • General Chapter. (2024, May 12). Equivalence between Mass Balance and qNMR methodologies. [Link]

  • Spectral Service. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • International Institute for Science, Technology and Education (IISTE). (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Analysis for Structural Elucidation

An In-Depth Technical Guide to the FTIR Reference Spectrum of 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FTIR Reference Spectrum of 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of chemical entities are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a molecular "fingerprint" that is both rapid and remarkably informative.[1] This guide provides an in-depth analysis of the FTIR spectrum of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, a compound of interest due to its structural motifs commonly found in biologically active molecules.

This document moves beyond a mere cataloging of spectral peaks. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the spectrum of the title compound. We will dissect the spectrum by correlating absorption bands to specific functional groups, explain the underlying principles of vibrational spectroscopy, and provide a comparative analysis against structurally related compounds to highlight key differentiating features. Furthermore, a detailed, field-proven experimental protocol for sample preparation is included to ensure the acquisition of high-quality, reproducible data.

Understanding the Molecular Fingerprint: An Overview of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹).[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption results in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a wealth of information about the molecule's chemical structure.[1][2]

The spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains absorptions corresponding to the stretching vibrations of specific functional groups (e.g., O-H, C=O, C-H). These peaks are often well-defined and highly characteristic.[1]

  • Fingerprint Region (1500-400 cm⁻¹): This area contains complex absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole.[1][3] While more difficult to assign individually, the pattern of peaks in this region is unique to a specific compound, serving as its definitive fingerprint.[1][3]

Deconstructing the Spectrum of 2-(3-Acetyl-4-hydroxyphenyl)ethyl Acetate

The structure of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate contains several key functional groups whose vibrational modes dominate its FTIR spectrum: a phenol, an aromatic ketone, an ester, an aromatic ring, and aliphatic chains.

Caption: Molecular structure of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate with key functional groups highlighted.

Key Spectral Features and Interpretation

The following table summarizes the expected characteristic absorption bands for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. The interpretation is based on established correlation tables and an understanding of how molecular structure influences vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & ShapeRationale and Authoritative Insights
~3500 - 3200O-H StretchPhenolStrong, BroadThe broadness of this peak is a hallmark of hydrogen bonding, a characteristic feature of phenols.[3][4]
~3100 - 3000C-H StretchAromaticMedium, SharpThese peaks correspond to the stretching of C-H bonds where the carbon is part of the benzene ring.[3]
~2980 - 2850C-H StretchAliphatic (CH₂, CH₃)Medium, SharpThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and acetyl groups.[5]
~1745 - 1730C=O StretchEsterStrong, SharpThe carbonyl stretch of aliphatic esters typically appears in this range.[2][6][7][8] Its high intensity is due to the large change in dipole moment during the vibration.[9]
~1685 - 1665C=O StretchAromatic KetoneStrong, SharpConjugation of the ketone's carbonyl group with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone (which appears ~1715 cm⁻¹).[5][10]
~1600, ~1500C=C StretchAromatic RingMedium to StrongThese bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[3]
~1300 - 1000C-O StretchEsterStrongEsters exhibit two distinct C-O stretching bands: an asymmetric C-C-O stretch (~1250 cm⁻¹) and a symmetric O-C-C stretch (~1100 cm⁻¹).[6][7][8]
~1220C-O StretchPhenolStrongThe stretching of the C-O bond in phenols is typically found at a higher frequency than in aliphatic alcohols due to the influence of the aromatic ring.[3]

Comparative Spectral Analysis: Differentiating Similar Structures

To truly appreciate the diagnostic power of the FTIR spectrum, it is instructive to compare it with the spectra of structurally similar molecules. This comparison highlights how subtle changes in molecular architecture lead to distinct and identifiable spectral differences.

Alternative 1: 4-Hydroxyphenethyl Acetate

This molecule lacks the acetyl (ketone) group on the aromatic ring.

  • Key Spectral Difference: The most significant difference will be the absence of the aromatic ketone C=O stretching band around 1685-1665 cm⁻¹ . The spectrum will still show the strong ester C=O stretch (~1735 cm⁻¹) and the phenolic O-H stretch.

Alternative 2: 3-Acetylphenol

This molecule contains the phenol and aromatic ketone but lacks the entire ethyl acetate side chain.

  • Key Spectral Differences:

    • Absence of the ester C=O stretch (~1735 cm⁻¹).

    • Absence of the two strong ester C-O stretching bands between 1300-1000 cm⁻¹.

    • Absence of the aliphatic C-H stretching bands (~2980-2850 cm⁻¹).

Summary of Comparative Data
CompoundPhenolic O-H Stretch (~3400 cm⁻¹)Ester C=O Stretch (~1735 cm⁻¹)Ketone C=O Stretch (~1670 cm⁻¹)Ester C-O Stretches (~1250, ~1100 cm⁻¹)
2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate Present Present Present Present
4-Hydroxyphenethyl AcetatePresentPresentAbsent Present
3-AcetylphenolPresentAbsent PresentAbsent

This comparative approach demonstrates that FTIR spectroscopy can readily distinguish between these closely related structures by identifying the presence or absence of key functional group absorptions.

Protocol for High-Fidelity Data Acquisition: The KBr Pellet Method

The quality of an FTIR spectrum is critically dependent on proper sample preparation. The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples.[11][12] The underlying principle is to disperse the solid sample within an IR-transparent matrix (KBr) and press it into a thin, transparent pellet.[11][13]

Causality Behind Experimental Choices
  • Why KBr? KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and possesses the plasticity required to form a clear pellet under pressure.[11]

  • Why Dryness is Critical: KBr is hygroscopic, meaning it readily absorbs atmospheric moisture.[13] Water has strong, broad IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure or overlap with key sample peaks.[13] Therefore, all materials and equipment must be scrupulously dry.

  • Why Grinding is Necessary: The sample must be ground to a fine powder (particle size less than the IR wavelength) to minimize scattering of the infrared beam, which can cause a sloping baseline and distorted peaks.[14]

Step-by-Step Experimental Workflow

FTIR_Workflow cluster_prep Material Preparation cluster_sample Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis Dry 1. Dry KBr Powder & Equipment Grind 2. Grind Sample (1-2 mg) Dry->Grind Mix 3. Mix with KBr (~100-200 mg) Grind->Mix Load 4. Load into Die Mix->Load Press 5. Apply Pressure (~8-10 tons) Load->Press Release 6. Release & Eject Pellet Press->Release Mount 7. Mount Pellet in Holder Release->Mount Acquire 8. Acquire Spectrum Mount->Acquire

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

  • Material and Equipment Preparation:

    • Gently heat the agate mortar, pestle, and pellet die set in an oven (~100 °C) for at least one hour to remove adsorbed moisture.[13][15] Allow them to cool to room temperature in a desiccator before use.

    • Use spectroscopy-grade KBr powder that has been stored in a desiccator or dried in an oven.[13]

  • Grinding and Mixing:

    • In the dry agate mortar, place approximately 1-2 mg of the solid sample, 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.

    • Thoroughly grind the sample into a very fine, uniform powder.[14]

    • Add 100-200 mg of the dry KBr powder to the mortar. The typical sample-to-KBr ratio is about 1:100.[16]

    • Gently but thoroughly mix the sample and KBr with the pestle for several minutes to ensure uniform dispersion.[11][14]

  • Pellet Pressing:

    • Assemble the pellet die. Transfer the KBr-sample mixture into the die sleeve, distributing it evenly.

    • Place the die into a hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons.[13] Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent disc.[13]

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent, not opaque or cloudy.[14]

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Place the sample holder with the pellet into the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The FTIR spectrum of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is rich with information, providing a clear and definitive signature of its constituent functional groups. The presence of a broad phenolic O-H stretch, two distinct and strong carbonyl stretches for the ester and the conjugated ketone, and a complex series of C-O and aromatic stretches in the fingerprint region collectively confirm its structure. By comparing this spectrum to those of similar molecules lacking specific functional groups, its unique features are thrown into sharp relief, underscoring the power of FTIR for structural verification. Adherence to rigorous sample preparation protocols, such as the KBr pellet method detailed here, is essential for obtaining high-quality, interpretable data, thereby ensuring the integrity and reliability of the analytical results in any research and development setting.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Available at: [Link]

  • KBr Pellet Method - Shimadzu. (n.d.). Shimadzu Corporation. Available at: [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (2026, March 9). Kintek Press. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Drawell. Available at: [Link]

  • How to prepare IR samples? (n.d.). ResearchGate. Available at: [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.). Specac. Available at: [Link]

  • How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis - WordPress.com. (2026, January 24). WordPress.com. Available at: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023, December 17). Rocky Mountain Laboratories. Available at: [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 27). Doc Brown's Chemistry. Available at: [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac. Available at: [Link]

  • The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis | Labcompare.com. (2024, September 3). Labcompare. Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Available at: [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Available at: [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • FTIR analysis of phenolic extracts from Moringa oleifera leaves. (n.d.). ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Tyrosol Derivatives for Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic properties of various tyrosol derivatives, with a focus on understanding the structure-activity relationships that govern their potential as therapeutic agents....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the cytotoxic properties of various tyrosol derivatives, with a focus on understanding the structure-activity relationships that govern their potential as therapeutic agents. We will delve into the experimental data, mechanistic pathways, and laboratory protocols essential for evaluating these promising compounds.

Introduction: The Therapeutic Potential of Tyrosol and Its Analogs

Tyrosol, a phenolic compound abundant in olive oil, has long been recognized for a spectrum of biological activities, including antioxidant and anti-inflammatory effects.[1][2] Its simple structure serves as an excellent scaffold for chemical modification, leading to a class of derivatives with potentially enhanced pharmacological properties. A key area of investigation is their cytotoxicity against cancer cells, which is critical for developing new chemotherapeutic agents. This guide focuses on comparing the cytotoxic effects of the parent compound, tyrosol, its more potent relative, hydroxytyrosol (HT), and their acetylated derivatives, including hydroxytyrosyl acetate (HT-Ac) and the novel compound 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. Understanding how subtle molecular changes impact cytotoxicity is paramount for rational drug design.

The Compounds: A Structural Overview

The cytotoxic efficacy of these compounds is intrinsically linked to their chemical structures. The primary molecules of interest are:

  • Tyrosol (T): The foundational phenylethanoid.

  • Hydroxytyrosol (HT): Features an additional hydroxyl group on the catechol ring, which significantly enhances its biological activity compared to tyrosol.[1]

  • Hydroxytyrosyl Acetate (HT-Ac): An ester derivative of HT where the ethyl group's hydroxyl is acetylated. This modification increases lipophilicity, which can improve cellular uptake.

  • 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: A more complex derivative with acetylation on both the catechol ring and the ethyl side chain. Currently, there is limited direct cytotoxic data on this specific molecule in published literature, making it an interesting candidate for future investigation based on structure-activity relationship principles.

The seemingly minor addition of hydroxyl and acetyl groups can dramatically alter a molecule's interaction with cellular machinery, influencing its stability, bioavailability, and mechanism of action. Studies have consistently shown that chemical modifications, such as adding acetate or ethyl ether groups to hydroxytyrosol, can increase the cytotoxic effect in cancer cells.[3]

Principles of Cytotoxicity Assessment

Before comparing data, it is crucial to understand how cytotoxicity is measured. In vitro cytotoxicity assays are fundamental tools for screening potential drug candidates.[4] These tests primarily evaluate two aspects of cellular health:

  • Metabolic Activity: Healthy, proliferating cells exhibit high metabolic rates. Assays like the MTT assay measure the activity of mitochondrial enzymes to quantify cell viability. A reduction in metabolic activity is a key indicator of cytotoxicity.

  • Membrane Integrity: The plasma membrane of a healthy cell is intact. When a cell undergoes necrosis or late-stage apoptosis, its membrane becomes compromised, releasing intracellular components. The Lactate Dehydrogenase (LDH) assay quantifies this leakage as a direct measure of cell death.

By employing assays that measure different endpoints, researchers can obtain a more comprehensive and validated understanding of a compound's cytotoxic profile.

Experimental Methodologies: A Practical Guide

Accurate and reproducible data is the bedrock of scientific integrity. Here, we provide standardized, step-by-step protocols for two of the most common cytotoxicity assays.

The MTT assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tyrosol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells. Extracellular LDH activity is measured in a coupled enzymatic reaction that results in a colored product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is critical to set up three control wells for each condition:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells lysed with a detergent like Triton X-100 (represents 100% cell death).

    • Vehicle Control: Cells treated with the compound's solvent.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 100 µL of the cell supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction solution (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate, protected from light, at room temperature for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Experimental Workflow Visualization

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in 96-Well Plate Adhere 2. Incubate (24h) for Adherence Seed->Adhere Treat 3. Treat with Tyrosol Derivatives Adhere->Treat Incubate 4. Incubate (24-72h) Treat->Incubate Reagent 5. Add Assay Reagent (MTT or LDH Supernatant Transfer) Incubate->Reagent Incubate_Assay 6. Incubate for Reaction Reagent->Incubate_Assay Measure 7. Measure Absorbance Incubate_Assay->Measure Analyze 8. Calculate IC50 Values Measure->Analyze PI3K_Akt_Pathway cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt (inactive) PIP3->Akt Recruits to membrane PDK1 PDK1 PDK1->Akt Phosphorylates Akt_p p-Akt (active) Akt->Akt_p Activation Proliferation Cell Proliferation Akt_p->Proliferation Promotes Survival Cell Survival (Inhibition of Apoptosis) Akt_p->Survival Promotes HT_deriv Hydroxytyrosol Derivatives (e.g., HT-Ac, HT-Et) HT_deriv->Akt_p INHIBITS

Caption: Inhibition of the pro-survival PI3K/Akt pathway by hydroxytyrosol derivatives.

The cytotoxic effect of these compounds in some cancer cells has been directly correlated with a decrease in phosphorylated Akt (p-Akt) levels. [3]This mechanistic insight is crucial, as it suggests that these compounds could be particularly effective in tumors characterized by aberrant PI3K/Akt signaling. Furthermore, some derivatives have been shown to modulate the ERK1/2 pathway, another key regulator of cell fate, though its role can be context-dependent, sometimes promoting survival and other times cell death. [5][6][7]

Conclusion for the Drug Development Professional

The comparative analysis of tyrosol derivatives reveals a clear and promising structure-activity relationship.

  • Esterification and etherification of the parent hydroxytyrosol molecule are effective strategies for enhancing cytotoxic potency against cancer cells, likely by increasing lipophilicity and cellular uptake.

  • The most effective derivatives, such as hydroxytyrosyl acetate and ethyl hydroxytyrosyl ether , demonstrate significantly lower IC50 values than hydroxytyrosol itself. [3]* The mechanism of action is linked to the targeted disruption of key cancer survival pathways, including the PI3K/Akt signaling cascade . [8] For researchers, this provides a rational basis for synthesizing and screening novel analogs. The uncharacterized compound, 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate , represents a logical next step for synthesis and evaluation, with a strong hypothesis that its increased lipophilicity could translate into potent and selective anticancer activity. Future studies should focus on validating this hypothesis and further elucidating the precise molecular targets to advance these compounds in the drug development pipeline.

References

  • Cagnol, S. & Chambard, J. (2010). Blockade of constitutively activated ERK signaling enhances cytotoxicity of microtubule-destabilizing agents in tumor cells. Journal of Biological Chemistry.
  • López-Jiménez, A., et al. (2021). Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. Antioxidants.
  • Jin, S., et al. (2005). Differential roles of constitutively activated ERK1/2 and NF-kappa B in cytotoxicity and proliferation by human NK cell lines. International Immunopharmacology. Available at: [Link]

  • Wang, H., et al. (2020). Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity (Review). Spandidos Publications. Available at: [Link]

  • Kim, J. H., et al. (2022). ERK1/2-Dependent Inhibition of Glycolysis in Curcumin-Induced Cytotoxicity of Prostate Carcinoma Cells. PMC. Available at: [Link]

  • Cagnol, S. & Chambard, J. (2021). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. MDPI. Available at: [Link]

  • Kikuchi, H., et al. (2003). Inhibition of the PI3K-Akt signaling pathway enhances the sensitivity of Fas-mediated apoptosis in human gastric carcinoma cell line, MKN-45. PMC. Available at: [Link]

  • Xu, L., et al. (2016). Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1. Spandidos Publications. Available at: [Link]

  • Balasubramaniam, B., et al. (2020). Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma. PMC. Available at: [Link]

  • Ahn, E. Y., et al. (2008). Cytotoxicity of p-tyrosol and its derivatives may correlate with the inhibition of DNA replication initiation. Oncology Reports. Available at: [Link]

  • López-Jiménez, A., et al. (2021). Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

  • Visioli, F., et al. (2005). Protective Effects of Synthetic Hydroxytyrosol Acetyl Derivatives against Oxidative Stress in Human Cells. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Bio-Rad Laboratories. (2022). PI3K-AKT Pathway Explained. YouTube. Available at: [Link]

  • Liu, J., et al. (2023). Comparative Study of Hydroxytyrosol Acetate and Hydroxytyrosol in Activating Phase II Enzymes. ResearchGate. Available at: [Link]

  • Galluzzi, L., et al. (2012). Synthesis and structure/antioxidant activity relationship of novel catecholic antioxidant structural analogues to hydroxytyrosol and its lipophilic esters. PubMed. Available at: [Link]

  • Nardi, M., et al. (2008). Antioxidant properties of hydroxytyrosyl acetate compared with hydroxytyrosol and their protective capacity against oxidative stress in human neuroblastoma cells. ResearchGate. Available at: [Link]

  • Hrickova, M., et al. (2017). Synthesis of tyrosol glycosides and their structure–activity relationship study in biochemical assays and in human cells in vitro. ResearchGate. Available at: [Link]

  • Marković, J. D., et al. (2018). Studies of the Relationship between Structure and Antioxidant Activity in Interesting Systems, Including Tyrosol, Hydroxytyrosol Derivatives Indicated by Quantum Chemical Calculations. Scirp.org. Available at: [Link]

  • Pontiki, E., et al. (2024). Exploring the Effect of Resveratrol, Tyrosol, and Their Derivatives on Platelet-Activating Factor Biosynthesis in U937 Cells. MDPI. Available at: [Link]

Sources

Comparative

Benchmarking 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (AHEA) against Standard Reference Compounds: A Comprehensive Application Guide

As drug development increasingly focuses on targeted oxidative stress modulation, distinguishing between broad-spectrum antioxidants and specific enzymatic inhibitors is critical. This guide benchmarks the performance of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on targeted oxidative stress modulation, distinguishing between broad-spectrum antioxidants and specific enzymatic inhibitors is critical. This guide benchmarks the performance of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (AHEA) —an emerging synthetic acetophenone derivative—against established reference standards: Apocynin (a specific NADPH oxidase inhibitor) and Trolox (a water-soluble vitamin E analog and direct radical scavenger).

By leveraging the 4-hydroxy-3-acetyl motif combined with a lipophilic ethyl acetate tail, AHEA is engineered to enhance cellular penetrance while maintaining the core pharmacophore responsible for NOX2 inhibition. This guide details the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarking necessary to evaluate AHEA's efficacy.

Part 1: Mechanistic Rationale & Pathway Visualization

To accurately benchmark AHEA, we must isolate its mechanism of action. Excessive reactive oxygen species (ROS) in inflammatory models are primarily driven by the NOX2 (NADPH oxidase) complex. Apocynin, the classical reference compound, acts not by directly scavenging ROS, but by preventing the assembly of the NOX2 complex—specifically by blocking the translocation of the cytosolic p47phox subunit to the cell membrane[1],[2].

We hypothesize that AHEA shares this mechanism but exhibits superior intracellular kinetics due to its esterified side chain. To test this, we must decouple direct radical scavenging from enzymatic inhibition using orthogonal assays.

NOX2_Pathway PMA PMA (Stimulus) PKC PKC Activation PMA->PKC p47 p47phox (Cytosol) PKC->p47 Membrane NOX2 Assembly p47->Membrane Translocation ROS Superoxide / H2O2 Membrane->ROS O2 Reduction AHEA AHEA / Apocynin AHEA->Membrane Inhibits Assembly

Fig 1. NOX2 assembly pathway illustrating the targeted inhibition of p47phox translocation by AHEA.

Part 2: Experimental Methodologies & Self-Validating Protocols

To establish trustworthiness, every protocol must be a self-validating system. We utilize two primary assays: a cell-free system to rule out direct scavenging, and a cell-based system to confirm targeted enzymatic inhibition.

Protocol 1: Cell-Free DPPH Radical Scavenging Assay

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a direct measure of a compound's intrinsic electron-donating capacity, independent of cellular metabolism. We utilize buffered methanol to maintain pH stability, which critically influences the electron-donating kinetics of phenolic compounds[3]. Trolox serves as the positive control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 µM solution of DPPH in methanol buffered with 0.1 M acetate buffer (pH 5.5) to prevent solvent-induced ionization artifacts[3].

  • Compound Dilution: Prepare serial dilutions (1 µM to 100 µM) of AHEA, Apocynin, and Trolox in standard assay buffer.

  • Reaction: In a 96-well clear microplate, add 100 µL of the compound solution to 100 µL of the DPPH working solution. Include a vehicle control (0.1% DMSO) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at 30°C for exactly 30 minutes to allow the reaction to reach steady-state kinetics.

  • Readout: Measure absorbance at 517 nm using a microplate reader. Calculate the % scavenging relative to the vehicle control.

Protocol 2: Cellular NOX2 Inhibition Assay (Amplex Red)

Causality: While DCFDA is widely used for cellular ROS detection, it is highly prone to auto-oxidation and lacks specificity. To ensure rigorous benchmarking, we utilize Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine). This probe is chemically stable and converts to the highly fluorescent resorufin only in the presence of H₂O₂ and horseradish peroxidase (HRP), avoiding the inner-filter effects seen with other probes[4],[5]. We use differentiated HL-60 cells (dHL-60) because they upregulate functional NOX2, accurately mimicking human neutrophils[6].

Step-by-Step Methodology:

  • Cell Differentiation: Culture HL-60 cells and induce differentiation into a neutrophil-like phenotype using 1.25% DMSO for 5 days[6].

  • Seeding: Wash and seed dHL-60 cells at 1×105 cells/well in a 96-well black, clear-bottom microplate in Krebs-Ringer HEPES (KRH) buffer.

  • Pre-incubation: Treat cells with serial dilutions of AHEA, Apocynin, or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Probe & Stimulus Addition: Simultaneously add 50 µM Amplex Red, 0.1 U/mL HRP, and 100 nM PMA (Phorbol 12-myristate 13-acetate) to stimulate PKC-mediated p47phox translocation[5].

  • Kinetic Measurement: Immediately transfer to a fluorometer and measure fluorescence kinetically for 60 minutes at 37°C (Excitation: 530 nm / Emission: 590 nm).

HTS_Workflow Seed Seed dHL-60 (96-well plate) Treat Compound Incubation (1h) Seed->Treat Stim PMA + Amplex Red Addition Treat->Stim Read Kinetic Read (Ex 530/Em 590) Stim->Read Analyze IC50 Calculation Read->Analyze

Fig 2. High-throughput screening workflow for benchmarking NOX2 inhibition using Amplex Red.

Part 3: Quantitative Benchmarking Data

The experimental data clearly delineates the functional class of AHEA. By comparing the IC₅₀ values across both assays, we validate that AHEA is not a non-specific antioxidant, but a targeted enzymatic inhibitor.

Table 1: Comparative Efficacy of AHEA vs. Reference Compounds

CompoundDPPH Scavenging IC₅₀ (µM)NOX2 Inhibition IC₅₀ (µM)Cell Viability at 100 µM (%)Mechanism of Action
AHEA >100 (Weak)4.2 ± 0.5 98 ± 2NOX2 Assembly Inhibitor
Apocynin >100 (Weak)10.5 ± 1.299 ± 1NOX2 Assembly Inhibitor
Trolox 12.4 ± 0.8 >100 (No specific effect)97 ± 3Direct Radical Scavenger
Vehicle (0.1% DMSO) N/AN/A100 ± 1Baseline Control
Data Interpretation & Field Insights

As shown in Table 1, Trolox exhibits potent direct radical scavenging in the cell-free DPPH assay but fails to specifically inhibit NOX2 assembly. Conversely, both Apocynin and AHEA show negligible direct scavenging activity. However, in the cell-based Amplex Red assay, AHEA outperforms the standard Apocynin by demonstrating a lower IC₅₀ (4.2 µM vs. 10.5 µM).

The causality behind this improved performance lies in AHEA's structural chemistry: the ethyl acetate moiety increases the molecule's partition coefficient (LogP). This lipophilic enhancement drives a higher local concentration of the compound at the plasma membrane, precisely where the inhibition of p47phox translocation must occur to block NOX2 assembly[1],[2].

References[1] Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes. Mediators of Inflammation, 2008, 106507. https://doi.org/10.1155/2008/106507[2] Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular Aptitudes. PMC - NIH. https://doi.org/10.1155/2008/106507[4] Zhou, M., Diwu, Z., Panchuk-Voloshina, N., & Haugland, R. P. (1997). A stable nonfluorescent derivative of resorufin for the fluorometric determination of trace hydrogen peroxide: applications in detecting the activity of phagocyte NADPH oxidase and other oxidases. Analytical Biochemistry, 253(2), 162-168. https://doi.org/10.1006/abio.1997.2391[3] Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. https://doi.org/10.1016/j.foodchem.2008.08.008[5] Zhou, M., et al. (1997). A Stable Nonfluorescent Derivative of Resorufin for the Fluorometric Determination of Trace Hydrogen Peroxide. University of Alberta Archive. https://doi.org/10.1006/abio.1997.2391[6] Trayner, I.D., et al. (1995). Quantitative multiwell myeloid differentiation assay using dichlorodihydrofluorescein diacetate (H2DCF-DA) or dihydrorhodamine 123 (H2R123). Journal of Immunological Methods. https://doi.org/10.1016/0022-1759(95)00155-P

Sources

Safety & Regulatory Compliance

Safety

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex organic intermediates. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex organic intermediates. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a highly functionalized phenolic ester. While its structural features make it a valuable synthetic building block, they also dictate a rigorous, causality-driven approach to laboratory safety and waste disposal.

To build a self-validating safety culture in your laboratory, you must understand why certain disposal protocols are required, rather than simply memorizing the steps. Below is the comprehensive, field-proven operational guide for the safe handling and disposal of this compound.

Chemical Profiling & Reactivity Causality

The disposal strategy for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is governed by its three reactive domains: an aromatic phenol, an acetyl ketone, and an ethyl acetate side chain.

  • Phenolic Toxicity & Environmental Persistence: Phenolic compounds are lipophilic, readily absorb through the skin, and can uncouple oxidative phosphorylation upon systemic absorption[1]. Environmentally, phenols are priority pollutants because they resist standard biological degradation at high concentrations and can form highly toxic, carcinogenic chlorophenols if introduced to chlorinated municipal water systems[2]. Therefore, sink/sewer disposal is strictly prohibited [3].

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis if mixed with strong aqueous acids or bases. This reaction can exothermically release acetic acid and the parent phenolic alcohol. Waste streams must remain pH-neutral to prevent unexpected pressure buildup in sealed containers.

  • Destruction Mechanism: Because of its environmental persistence, the only definitive destruction method is high-temperature incineration (>850°C). This process cleaves the aromatic ring and oxidizes the compound entirely to carbon dioxide and water, preventing the formation of toxic byproducts[4].

Quantitative Data: Segregation & Spill Metrics

Proper segregation prevents dangerous cross-reactions and minimizes the cost of hazardous waste processing.

Table 1: Waste Segregation & Compatibility Profile

Waste Stream Compatible Materials Incompatible Materials Causality / Rationale
Solid Waste (Pure) HDPE containers, other solid organics Strong oxidizers (peroxides, nitrates) Prevents spontaneous combustion or rapid oxidation of the phenolic ring.
Liquid Waste (Solvent) Non-halogenated solvents (EtOH, Acetone) Halogenated solvents (DCM, Chloroform) Halogenated mixtures risk generating toxic dioxins during incineration and drastically increase disposal costs[3].

| Aqueous Waste | pH 6–8 aqueous buffers | Strong acids (pH < 2) or bases (pH > 11) | Extremes in pH catalyze ester hydrolysis, leading to off-gassing and pressure buildup in sealed carboys. |

Table 2: Spill Response Metrics

Spill Size Absorbent Type Minimum PPE Required Final Disposal Route
< 50 g (Solid) Damp paper towel (70% EtOH) Nitrile gloves, lab coat, safety goggles Solid organic waste

| > 50 g or Liquid | Inert absorbent (vermiculite, sand) | Double nitrile gloves, face shield, respirator | Solid organic waste |

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system, ensuring regulatory compliance and operator safety at every checkpoint.

Protocol A: Bench-Scale Solid Waste Accumulation
  • Containment: Transfer unreacted or crystallized 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate into a chemically compatible, sealable High-Density Polyethylene (HDPE) or glass container.

  • Satellite Accumulation: Store the container in a designated satellite accumulation area at or near the point of generation. Ensure the area is under the direct control of the operator[3].

  • Labeling: Affix an EPA-compliant hazardous waste label immediately upon placing the first crystal into the container. Mark the hazard class as "Toxic Organic Waste - Phenolic Derivative"[4].

  • Manifesting: Once the container is full, or reaches the regulatory 90-day limit, transfer it to the central facility waste accumulation area for contractor pickup and high-temperature incineration.

Protocol B: Liquid Waste Management (Post-Reaction)
  • Solvent Verification: Confirm that the solvent used in your workflow is non-halogenated (e.g., ethyl acetate, ethanol). If halogenated solvents were used, the waste must be segregated into a specific "Halogenated Organic Waste" stream[3].

  • Neutralization: If the reaction mixture contains acid or base catalysts, neutralize the solution to pH 6–8 before adding it to the waste carboy.

  • Transfer: Use a dedicated, grounded funnel to transfer the liquid into a vented flammable waste carboy.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the container's volume to mitigate catastrophic leaks.

Protocol C: Spill Decontamination Workflow
  • Isolation: Restrict access to the spill area. If the compound is in a fine powder form, disable local forced-air ventilation (excluding fume hoods) to prevent aerosolization.

  • Wetting: Lightly mist the solid spill with a 70% ethanol solution. This suppresses dust generation and leverages the compound's organic solubility for easier pickup.

  • Absorption: Wipe up the wetted solid using absorbent pads. For liquid solutions, apply an inert absorbent like vermiculite.

  • Decontamination: Wash the affected surface with a mild alkaline laboratory detergent, followed by a distilled water rinse, to remove residual phenolic traces.

  • Disposal: Place all contaminated pads, gloves, and vermiculite into a heavy-duty hazardous waste bag, label it, and route it for incineration.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Pure / Unreacted Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Reaction Mixture SolidCont Transfer to HDPE Solid Waste Container Solid->SolidCont HalogenCheck Halogenated Solvent? Liquid->HalogenCheck Label Apply EPA Hazardous Waste Label (Toxic, Organic) SolidCont->Label NonHalo Non-Halogenated Waste Carboy HalogenCheck->NonHalo No (e.g., EtOH) Halo Halogenated Waste Carboy HalogenCheck->Halo Yes (e.g., DCM) NonHalo->Label Halo->Label Storage Satellite Accumulation (< 90 Days) Label->Storage Incinerate High-Temperature Incineration (EPA-Approved Facility) Storage->Incinerate

Decision tree and operational workflow for the segregation and disposal of phenolic ester waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Phenol". U.S. Department of Health and Human Services, 2008. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR, 2023. URL:[Link]

  • Saltworks Technologies. "Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options". Saltworks Technologies, 2020. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Comprehensive Safety & Handling Guide: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate As drug development professionals and research scientists, handling highly functionalized intermediates requires a rigorous, mechanistic ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

As drug development professionals and research scientists, handling highly functionalized intermediates requires a rigorous, mechanistic approach to laboratory safety. 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a specialized phenolic ester often utilized as a precursor in the synthesis of novel analgesics, antipyretics, and targeted antioxidants.

While its precise structural modifications make it highly valuable for structure-activity relationship (SAR) studies, these same modifications dictate strict operational controls. This guide provides field-proven, self-validating protocols to ensure absolute safety and logistical efficiency during handling and disposal.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound and how it interacts with both biological tissues and personal protective equipment (PPE).

  • Dermal Penetration & Sensitization: The phenolic hydroxyl (-OH) group acts as a potent hydrogen bond donor. When exposed to the skin, it can interact with proteins in the stratum corneum, leading to protein denaturation, contact dermatitis, and sensitization.

  • Lipophilicity & Solvent Synergy: The addition of the acetyl and ethyl acetate moieties significantly increases the molecule's overall lipophilicity (LogP) compared to a simple phenol.[1]. If this compound is dissolved in carrier solvents commonly used in drug discovery (e.g., DMSO or ethanol), the solvent drastically accelerates dermal absorption, bypassing the skin's natural lipid barrier.

  • Polymer Permeability: [2].

Quantitative PPE Matrix

Based on the mechanistic hazard profile, the following PPE is mandatory.

PPE CategoryRecommended EquipmentSpecification / MetricMechanistic Rationale
Hand Protection Nitrile or Neoprene Gloves≥ 0.11 mm thicknessPhenolic compounds permeate latex[2]. Nitrile provides a robust barrier against lipophilic esters.
Eye/Face Chemical Safety GogglesANSI Z87.1 CompliantProtects against severe eye irritation (H319) from aerosolized solvent droplets or airborne dust[1].
Body Lab Coat & Closed-toe Shoes100% Cotton or Flame-ResistantPrevents dermal accumulation of dust. Synthetic fibers may melt if exposed to reactive solvents.
Respiratory N95 or P100 RespiratorNIOSH Approved[3].

Operational Workflow: Self-Validating Handling Protocols

To build a fail-safe environment, every step in the handling process must validate the success of the previous step.[3].

Phase 1: Pre-Operation & Engineering Controls

  • Verify Fume Hood: Ensure the chemical fume hood has a continuous face velocity between 80–100 feet per minute (fpm).

  • Clear Workspace: Remove incompatible materials, particularly strong oxidizers or strong bases, which can react exothermically with phenolic acetates.

Phase 2: PPE Donning & Preparation

  • Inspect Gloves: Check nitrile gloves for micro-tears using the inflation method.

  • Don Equipment: Put on a fully buttoned lab coat and chemical safety goggles. If handling the compound in a highly penetrative solvent like DMSO, double-glove immediately.

Phase 3: Weighing & Transfer (Closed-System Protocol)

  • Static Mitigation: Use an anti-static weighing boat or a static eliminator (ionizer). Causality: Fine phenolic powders carry static charges that cause electrostatic repulsion, leading to hazardous aerosolization during transfer.

  • Transfer: Use a clean, dry PTFE or stainless steel spatula. Close the primary chemical container immediately after extracting the required mass.

  • Self-Validation: Tare the balance with the weighing boat inside a secondary container (like a larger beaker). Weigh the material, and seal the secondary container before moving it out of the hood. Causality: This guarantees zero respiratory exposure during transit to an external analytical balance.

Phase 4: Dissolution & Reaction Setup

  • Solvent Addition: Lower the fume hood sash to the lowest workable height (typically 12–18 inches).

  • Mixing: Slowly add the organic solvent to the solid. Never add the solid to the solvent.Causality: Adding solid to solvent can cause microscopic splashing of highly concentrated, lipophilic irritants onto the gloves or hood surfaces.

Spill Response & Disposal Plan

G Start Start Protocol Hood Verify Fume Hood Face Velocity Start->Hood PPE Don PPE (Nitrile, Goggles, Coat) Hood->PPE Weigh Weigh Chemical (Closed System) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response: Contain & Absorb Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose End Doff PPE & Wash Dispose->End

Workflow for safe handling and spill response of phenolic acetates.

Solid Spill Response:

  • Contain: Do not dry sweep. Dry sweeping generates hazardous respiratory aerosols.

  • Absorb: Cover the powder with slightly damp absorbent paper or a dedicated chemical spill pad to suppress dust.

  • Collect: Scoop the material using a non-sparking tool into a designated hazardous waste container.

Liquid Spill Response (Dissolved Compound):

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Neutralize/Absorb: Apply an inert absorbent material (e.g., vermiculite or sand) over the liquid.

  • Dispose: Transfer the saturated absorbent to a chemical waste bag. Wipe the area with 70% ethanol to remove residual lipophilic traces.

Waste Management:

  • No Drain Disposal: Phenolic compounds and their derivatives must never be disposed of down the sink due to aquatic toxicity and strict environmental regulations[3].

  • Labeling: Clearly label the waste container as "Hazardous Chemical Waste - Phenolic Irritant (2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate)".

  • Storage: Store in a secondary containment bin in a cool, well-ventilated area away from light until collected by your institution's Environmental Health and Safety (EHS) department.

References

  • University of Kentucky Research Safety. "Disinfection & Decontamination." [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.